N-Acetyl mesalazine-13C6
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C9H9NO4 |
|---|---|
分子量 |
201.13 g/mol |
IUPAC 名称 |
5-acetamido-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-8(12)7(4-6)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)/i2+1,3+1,4+1,6+1,7+1,8+1 |
InChI 键 |
GEFDRROBUCULOD-BOCFXHSMSA-N |
产品来源 |
United States |
Foundational & Exploratory
N-Acetyl Mesalazine-13C6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
N-Acetyl mesalazine-13C6 is the stable isotope-labeled form of N-Acetyl mesalazine, the primary and major metabolite of the anti-inflammatory drug mesalazine (also known as mesalamine or 5-aminosalicylic acid). Mesalazine is a cornerstone therapy for inducing and maintaining remission in inflammatory bowel diseases (IBD), particularly ulcerative colitis. Due to its structural similarity to its unlabeled counterpart, this compound serves as an ideal internal standard for quantitative bioanalytical studies, ensuring accuracy and precision in pharmacokinetic and metabolic research.
Core Chemical and Physical Properties
N-Acetyl mesalazine, the parent compound for the labeled variant, is formed through the N-acetylation of mesalazine in the liver and intestinal mucosa. While often considered a therapeutically inactive metabolite, it possesses intrinsic biological activities, including the ability to scavenge free radicals. The key physical and chemical properties of N-Acetyl mesalazine are summarized below. The isotopic labeling with six Carbon-13 atoms in this compound increases its molecular weight, allowing for its distinct detection in mass spectrometry-based assays without significantly altering its chemical behavior.
| Property | Value |
| Chemical Formula | C₉H₉NO₄ |
| Molecular Weight | 195.17 g/mol |
| Appearance | Light brown to brown solid |
| Solubility | Slightly soluble in DMSO and Methanol (B129727) |
| Synonyms | 5-Acetylamino-2-hydroxybenzoic acid, N-acetyl-5-aminosalicylic acid |
Primary Application: An Internal Standard in Bioanalysis
The principal application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1] This technique is employed for the simultaneous quantification of mesalazine and its metabolite, N-Acetyl mesalazine, in biological matrices such as plasma and urine. The use of a stable isotope-labeled internal standard is critical for correcting for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of the analytical results.[2]
Mesalazine Metabolism and Pharmacokinetics
Upon oral administration, mesalazine is absorbed and extensively metabolized to N-Acetyl mesalazine.[3] Understanding the pharmacokinetic profiles of both the parent drug and its major metabolite is crucial for optimizing therapeutic strategies. The following tables summarize key pharmacokinetic parameters of mesalazine and N-Acetyl mesalazine from various studies.
Table 1: Pharmacokinetic Parameters of Mesalazine and N-Acetyl Mesalazine in Healthy Volunteers
| Parameter | Mesalazine | N-Acetyl Mesalazine |
| Tmax (hours) | ~4 | Not Specified |
| Cmax (ng/mL) | Not Specified | Not Specified |
| AUC (µg/mL·h) | 11.1 - 12.0 | 27.7 - 30.5 |
| Half-life (hours) | Not Specified | Not Specified |
| Data from a study with multiple 1,000 mg doses of mesalazine.[4] |
Table 2: Single Dose Pharmacokinetic Parameters of Mesalazine and N-Acetyl Mesalazine
| Parameter | Mesalazine | N-Acetyl Mesalazine |
| Tmax (hours) | Not Specified | Not Specified |
| Cmax (ng/mL) | Not Specified | Not Specified |
| AUC (µg/mL·h) | 2.36 - 3.45 | 18.0 - 21.3 |
| Half-life (hours) | Not Specified | Not Specified |
| Data from a study with a single 1,000 mg dose of mesalazine.[4] |
Experimental Protocol: Quantification of Mesalazine and N-Acetyl Mesalazine in Human Plasma using LC-MS/MS
This protocol is adapted from established methods for the analysis of mesalazine and N-Acetyl mesalazine, incorporating this compound as the internal standard.
1. Materials and Reagents:
-
Mesalazine analytical standard
-
N-Acetyl mesalazine analytical standard
-
This compound (internal standard)
-
Human plasma (with K2EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Formic acid
-
Methyl t-butyl ether
-
Propionic anhydride (B1165640)
2. Preparation of Standard and Quality Control Samples:
-
Prepare stock solutions of mesalazine, N-Acetyl mesalazine, and this compound in methanol.
-
Prepare calibration standards and quality control samples by spiking appropriate amounts of the stock solutions into blank human plasma.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 100 µL of the internal standard solution (this compound in methanol).
-
Add 25 µL of a derivatization solution (10% propionic anhydride in methanol) and vortex briefly.
-
Add 100 µL of 0.5% formic acid and vortex.
-
Add 3 mL of methyl t-butyl ether and vortex for 10 minutes.
-
Centrifuge the samples at 4000 rpm for 5 minutes at 20°C.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Chromatographic Column: A C18 column (e.g., Thermo HyPURITY C18, 150 x 4.6 mm, 5 µm) is suitable.[4][5]
-
Mobile Phase: An isocratic mobile phase of 10 mM ammonium acetate and methanol (85:15, v/v) can be used.[4][5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.
-
MRM Transitions (example):
-
Mesalazine: Precursor ion -> Product ion
-
N-Acetyl mesalazine: Precursor ion -> Product ion
-
This compound: Precursor ion -> Product ion
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of the analytes in the unknown samples from the calibration curve.
Signaling Pathways and Biological Activity of N-Acetyl Mesalazine
While the anti-inflammatory effects of mesalazine are well-documented to involve pathways such as the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of NF-κB, the role of its metabolite, N-Acetyl mesalazine, is also of interest.[3] N-Acetyl mesalazine has been shown to possess antioxidant properties by scavenging free radicals.[6] Furthermore, it may exert anti-inflammatory effects through the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ) signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-Aminosalicylic Acid | C7H7NO3 | CID 4075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ICI Journals Master List [journals.indexcopernicus.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. youtube.com [youtube.com]
An In-depth Technical Guide to N-Acetyl Mesalazine-13C6: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Acetyl mesalazine-13C6, a key isotopically labeled metabolite of the anti-inflammatory drug mesalazine. This document details its chemical and physical properties, outlines a plausible synthetic route, and describes its role in metabolic pathways. Furthermore, it provides a detailed experimental protocol for its use as an internal standard in quantitative analysis.
Chemical and Physical Properties
This compound is the 13C-labeled version of N-acetyl-5-aminosalicylic acid, the primary metabolite of mesalazine (5-aminosalicylic acid). The six carbon atoms of the benzene (B151609) ring are replaced with the stable isotope 13C. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of N-acetyl mesalazine in biological samples.
Below is a summary of the known and calculated chemical and physical properties for both the unlabeled and 13C6-labeled N-Acetyl mesalazine.
Table 1: Chemical and Physical Properties of N-Acetyl Mesalazine and this compound
| Property | N-Acetyl Mesalazine | This compound | Reference |
| IUPAC Name | 5-acetamido-2-hydroxybenzoic acid | 5-acetamido-2-hydroxy-[1,2,3,4,5,6-13C6]benzoic acid | [1][2] |
| Synonyms | N-acetyl-5-aminosalicylic acid, Acetylmesalazine | N-acetyl-5-aminosalicylic acid-13C6 | [3][4] |
| CAS Number | 51-59-2 | Not available | [1] |
| Molecular Formula | C₉H₉NO₄ | ¹³C₆C₃H₉NO₄ | [1] |
| Molecular Weight | 195.17 g/mol | 201.17 g/mol (calculated) | [1] |
| Appearance | Light-brown crystals | Not available | [5] |
| Solubility | Slightly soluble in DMSO and methanol (B129727) | Not available | [3] |
| Melting Point | Not available | Not available | |
| Boiling Point | Not available | Not available |
Synthesis
Step 1: Synthesis of Mesalazine-13C6
The synthesis of the precursor, 5-aminosalicylic acid-13C6 (Mesalazine-13C6), can be achieved through methods developed for the synthesis of the unlabeled compound, starting with 13C-labeled precursors. A common industrial method involves the nitration of salicylic (B10762653) acid followed by reduction.[6] To obtain the 13C6-labeled product, one would start with a 13C6-labeled benzene derivative that can be converted to salicylic acid-13C6.
Step 2: N-Acetylation of Mesalazine-13C6
Once Mesalazine-13C6 is obtained, the final step is the N-acetylation of the amino group. This is a standard chemical transformation that can be achieved using various acetylating agents, such as acetic anhydride (B1165640) or acetyl chloride, in a suitable solvent and under appropriate reaction conditions.
Metabolic Pathway
Mesalazine is metabolized in the body to N-Acetyl mesalazine. This biotransformation is primarily carried out by the enzyme N-acetyltransferase 1 (NAT1), which is present in the liver and the intestinal mucosa. A smaller contribution to this acetylation process may also come from colonic bacteria. N-Acetyl mesalazine is the major metabolite found in plasma and is predominantly excreted in the urine.
Experimental Protocols
This compound is primarily used as an internal standard for the accurate quantification of N-acetyl mesalazine in biological matrices, such as plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a detailed experimental protocol adapted from published methods for the analysis of mesalazine and its N-acetylated metabolite.[7]
4.1. Objective
To quantify the concentration of N-acetyl mesalazine in human plasma using this compound as an internal standard.
4.2. Materials and Reagents
-
N-Acetyl mesalazine (analytical standard)
-
This compound (internal standard)
-
Human plasma (blank)
-
Methanol (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Water (LC-MS grade)
-
Liquid handling supplies (pipettes, tubes, etc.)
4.3. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
4.4. Sample Preparation
-
Preparation of Stock Solutions:
-
Prepare a stock solution of N-acetyl mesalazine (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
-
Preparation of Working Solutions:
-
Prepare serial dilutions of the N-acetyl mesalazine stock solution to create calibration standards and quality control (QC) samples at various concentrations.
-
Prepare a working solution of the this compound internal standard at a fixed concentration (e.g., 100 ng/mL).
-
-
Protein Precipitation:
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add a fixed volume of the internal standard working solution.
-
Add a protein precipitating agent, such as three volumes of cold methanol.
-
Vortex mix for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Final Sample Preparation:
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the mobile phase.
-
4.5. LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) is suitable.[7]
-
Mobile Phase: An isocratic mobile phase of 10 mM ammonium acetate and methanol (e.g., 85:15 v/v) can be used.[7]
-
Flow Rate: A flow rate of 0.6 mL/min is recommended.[7]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
N-Acetyl mesalazine: m/z 194.2 → 149.9[7]
-
This compound: m/z 200.2 → 155.9 (predicted)
-
-
Table 2: Mass Spectrometry Parameters for MRM Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| N-Acetyl mesalazine | 194.2 | 149.9 | Negative ESI |
| This compound | 200.2 (predicted) | 155.9 (predicted) | Negative ESI |
4.6. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a linear regression model with appropriate weighting to fit the calibration curve.
-
Determine the concentration of N-acetyl mesalazine in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. N-Acetyl-5-Aminosalicylic Acid | C9H9NO4 | CID 65512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Aminosalicylic acid-13C6 | C7H7NO3 | CID 46782134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. N-Acetyl Mesalazine | CAS 51-59-2 | LGC Standards [lgcstandards.com]
- 5. N-ACETYL-5-AMINOSALICYLIC ACID | 51-59-2 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Synthesis and Characterization of N-Acetyl mesalazine-13C6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Acetyl mesalazine-13C6, a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolic studies of mesalazine (5-aminosalicylic acid). Given the scarcity of published literature on the specific synthesis of this isotopically labeled compound, this guide outlines a plausible and scientifically sound synthetic pathway and details the expected characterization methodologies and data.
Introduction
N-Acetyl mesalazine is the primary metabolite of mesalazine, an anti-inflammatory drug widely used in the treatment of inflammatory bowel disease.[1] The use of stable isotope-labeled analogues, such as this compound, is indispensable for accurate quantification of the analyte in biological matrices by mass spectrometry, mitigating matrix effects and improving analytical precision.[2] This guide details a proposed synthetic route starting from a commercially available 13C-labeled precursor and outlines the analytical techniques for structural confirmation and purity assessment.
Proposed Synthesis of this compound
The proposed synthesis is a multi-step process commencing with a suitable 13C6-labeled benzene (B151609) derivative, followed by nitration, reduction, and subsequent acetylation to yield the final product.
Synthetic Pathway
The overall synthetic scheme is depicted below:
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 5-Nitrosalicylic acid-13C6
A common method for the nitration of salicylic acid is employed.[3]
-
Materials: Salicylic acid-13C6, fuming nitric acid, concentrated sulfuric acid.
-
Procedure:
-
Salicylic acid-13C6 is slowly added to a cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid with constant stirring.
-
The reaction mixture is stirred at low temperature for several hours until the reaction is complete (monitored by TLC).
-
The mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried to yield 5-Nitrosalicylic acid-13C6.
-
Step 2: Synthesis of 5-Aminosalicylic acid-13C6 (Mesalazine-13C6)
The nitro group is reduced to an amine.[4]
-
Materials: 5-Nitrosalicylic acid-13C6, Palladium on carbon (10% Pd/C), Hydrogen gas, Ethanol (B145695).
-
Procedure:
-
5-Nitrosalicylic acid-13C6 is dissolved in ethanol in a hydrogenation vessel.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield 5-Aminosalicylic acid-13C6.
-
Step 3: Synthesis of this compound
The final acetylation step yields the target compound.
-
Materials: 5-Aminosalicylic acid-13C6, Acetic anhydride, Pyridine.
-
Procedure:
-
5-Aminosalicylic acid-13C6 is dissolved in pyridine.
-
Acetic anhydride is added dropwise to the solution at room temperature.
-
The reaction mixture is stirred for several hours until completion (monitored by TLC).
-
The solvent is removed under vacuum, and the residue is purified by recrystallization or column chromatography to afford this compound.
-
Characterization
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Characterization Workflow
Caption: Workflow for the characterization of this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of the final product. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurement.
-
Expected Data: The [M-H]- ion is typically observed in negative ion mode electrospray ionization (ESI).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure. Both 1H and 13C NMR spectra should be acquired.
-
1H NMR: The proton NMR spectrum is expected to be similar to that of unlabeled N-Acetyl mesalazine, with minor shifts possible due to the isotopic labeling.
-
13C NMR: The 13C NMR spectrum will be significantly different from the unlabeled compound due to the presence of 13C-13C coupling. This will result in complex splitting patterns for the aromatic carbons, providing definitive evidence of 13C6 labeling.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the chemical purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) would be appropriate.
Data Presentation
The following tables summarize the expected quantitative data for this compound.
Table 1: Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Chemical Formula | ¹³C₆C₃H₉NO₄ |
| Monoisotopic Mass | 201.0734 g/mol |
| [M-H]⁻ Ion (Negative Mode) | 200.0661 m/z |
Table 2: Predicted 1H NMR Data (in DMSO-d6)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | s | 1H | -COOH |
| ~8.0 | d | 1H | Ar-H |
| ~7.7 | dd | 1H | Ar-H |
| ~7.0 | d | 1H | Ar-H |
| ~2.1 | s | 3H | -COCH₃ |
Note: Chemical shifts are approximate and based on the unlabeled compound. Actual shifts may vary slightly.
Table 3: Predicted 13C NMR Data (in DMSO-d6)
| Chemical Shift (ppm) | Assignment | Expected Multiplicity (due to 13C-13C coupling) |
| ~169.0 | -C =O (amide) | Singlet |
| ~168.0 | -C OOH | Singlet |
| ~145.0 | Ar-C -OH | Complex Multiplet |
| ~133.0 | Ar-C -NH | Complex Multiplet |
| ~125.0 | Ar-C H | Complex Multiplet |
| ~120.0 | Ar-C H | Complex Multiplet |
| ~118.0 | Ar-C H | Complex Multiplet |
| ~115.0 | Ar-C -COOH | Complex Multiplet |
| ~24.0 | -C H₃ | Singlet |
Note: The aromatic region of the 13C NMR spectrum is expected to show complex splitting patterns due to one-bond and multi-bond 13C-13C coupling, which is a key indicator of successful labeling.
Conclusion
This technical guide provides a robust framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical transformations, and the detailed characterization workflow ensures the production of a high-quality, well-characterized stable isotope-labeled standard. This compound is an invaluable tool for researchers in drug metabolism and pharmacokinetics, enabling more accurate and reliable bioanalytical studies of mesalazine.
References
- 1. Colonic N-acetylation of 5-aminosalicylic acid in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 5-Aminosalicylic acid synthesis - chemicalbook [chemicalbook.com]
The Indispensable Role of 13C6 Labeling in Internal Standards: A Technical Guide to Enhancing Bioanalytical Accuracy
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an internal standard is a critical determinant of data quality. This technical guide provides an in-depth exploration of the core principles and applications of 13C6-labeled internal standards, establishing why they are considered the gold standard for mitigating analytical variability and ensuring the integrity of results in drug development and research.
Stable isotope-labeled internal standards (SIL-ISs) have emerged as the preferred tool for precise quantification in complex biological matrices.[1][2] Among these, 13C-labeled standards, particularly those with six 13C atoms (13C6), offer a robust and reliable means to correct for variations inherent in the analytical process.[3] Their near-identical physicochemical properties to the analyte of interest ensure they co-elute and experience the same matrix effects, leading to superior accuracy and precision compared to other types of internal standards.[4][5]
Core Principles of 13C6-Labeled Internal Standards
A 13C6-labeled internal standard is a version of the analyte where six of the naturally occurring 12C atoms have been replaced with the heavier, non-radioactive 13C isotope. This subtle increase in mass allows the internal standard to be distinguished from the analyte by the mass spectrometer, while its chemical behavior remains virtually identical.[6] This co-elution and identical behavior during sample extraction, chromatography, and ionization are the cornerstones of its effectiveness.[4] Any analyte loss or signal fluctuation during the analytical workflow is mirrored by the 13C6-labeled internal standard, allowing for accurate normalization and quantification.[7]
Quantitative Performance: A Comparative Analysis
The superiority of 13C6-labeled internal standards is not merely theoretical. Quantitative data from numerous studies consistently demonstrate their enhanced performance over external standard methods and even other types of internal standards like structural analogs. The use of a stable isotope-labeled internal standard like Rhein-13C6 has been shown to dramatically improve key bioanalytical validation parameters.[5]
| Parameter | Method with Rhein-13C6 Internal Standard | External Standard Method | Justification |
| Linearity (r²) | >0.999 | >0.995 | The near-perfect linearity indicates a more accurate and reproducible response across the concentration range.[5] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 2.0 ng/mL | The lower LLOQ demonstrates enhanced sensitivity, allowing for the reliable measurement of lower analyte concentrations.[5] |
| Intra-day Precision (%RSD) | ≤ 5% | ≤ 15% | The significantly lower relative standard deviation (RSD) showcases the superior reproducibility of the method within a single day.[5] |
| Inter-day Precision (%RSD) | ≤ 8% | ≤ 20% | The improved inter-day precision highlights the robustness and long-term reliability of the assay.[5] |
| Accuracy (%Bias) | ± 5% | ± 15% | The lower bias indicates that the measured values are closer to the true values, reflecting higher accuracy.[5] |
| Matrix Effect (%CV) | < 10% | > 30% | The minimal matrix effect demonstrates the ability of the 13C6-labeled internal standard to effectively compensate for signal suppression or enhancement from the biological matrix.[5] |
This table summarizes a comparative study on the quantification of Rhein, demonstrating the enhanced performance of a bioanalytical method using Rhein-13C6 as an internal standard versus an external standard method.[5]
The use of 13C-labeled internal standards has also been shown to improve the precision of assays for other compounds, such as the depsipeptide kahalalide F, where the variance was significantly lower compared to using an analogous internal standard.[8]
Experimental Protocols: A Step-by-Step Guide
The successful implementation of 13C6-labeled internal standards requires meticulous adherence to validated experimental protocols. The following sections provide a detailed methodology for a typical quantitative bioanalysis workflow using a 13C6-labeled internal standard with LC-MS/MS.
-
Analyte and Internal Standard Stock Solutions: Prepare high-concentration stock solutions (e.g., 1 mg/mL) of both the analyte and the 13C6-labeled internal standard in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724).[9][10]
-
Calibration Standards: Create a series of calibration standards by serially diluting the analyte stock solution into a representative blank biological matrix (e.g., human plasma) to cover the desired concentration range.[9]
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking the analyte stock solution into the blank biological matrix.[9]
-
Internal Standard Working Solution: Prepare a working solution of the 13C6-labeled internal standard at a concentration that provides a consistent and robust signal in the mass spectrometer.[11]
-
Sample Thawing: Thaw all biological samples, calibration standards, and QC samples, typically on ice to maintain stability.[11]
-
Aliquoting: Accurately transfer a precise volume of each sample, standard, and QC into a clean microcentrifuge tube.[11]
-
Internal Standard Spiking: Add a precise volume of the 13C6-labeled internal standard working solution to every tube (except for blank matrix samples used to assess interference).[10][11] Vortex briefly to ensure thorough mixing.[11]
-
Protein Precipitation: Add a protein precipitation solvent, such as acetonitrile or methanol (often 3 volumes), to each tube.[10] Vortex vigorously to facilitate complete protein precipitation.[11]
-
Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.[11]
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the analyte and the internal standard, to a new set of tubes or a 96-well plate.[11]
-
Evaporation and Reconstitution (Optional): If necessary, evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a solvent that is compatible with the LC-MS/MS mobile phase.[10]
-
Injection: Inject the prepared samples onto an appropriate HPLC or UPLC column.[11]
-
Chromatographic Separation: Employ a gradient elution method to achieve the separation of the analyte and the 13C6-labeled internal standard from other components in the matrix.[9]
-
Mass Spectrometric Detection: Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[10][11] Optimize the precursor-to-product ion transitions for both the analyte and the 13C6-labeled internal standard to ensure selectivity and sensitivity.[10]
-
Peak Integration: Integrate the chromatographic peak areas for both the analyte and the 13C6-labeled internal standard in each sample.[10]
-
Calculate Peak Area Ratio: For each sample, calculate the peak area ratio of the analyte to the internal standard.[10]
-
Generate Calibration Curve: Plot the peak area ratios of the calibration standards against their known concentrations.[9] Apply a weighted linear regression (e.g., 1/x²) to generate the calibration curve.[12]
-
Quantify Unknown Samples: Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.[10]
Visualizing the Workflow and Rationale
The logical flow of a bioanalytical assay and the rationale for using a 13C6-labeled internal standard can be effectively visualized.
Caption: A generalized workflow for quantitative bioanalysis using a 13C6-labeled internal standard (13C6-IS).
References
- 1. fda.gov [fda.gov]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. foodriskmanagement.com [foodriskmanagement.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
physical and chemical properties of N-Acetyl mesalazine-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of N-Acetyl mesalazine-13C6, a stable isotope-labeled derivative of N-Acetyl mesalazine. Given the limited direct experimental data on the 13C6-labeled compound, this guide extrapolates its properties from the well-characterized unlabeled N-Acetyl mesalazine. This document is intended to serve as a valuable resource for professionals in drug development and scientific research, particularly in pharmacokinetic and metabolic studies.
Core Physical and Chemical Properties
This compound is the N-acetylated metabolite of mesalazine (5-aminosalicylic acid), where six carbon atoms in the benzene (B151609) ring have been replaced with the stable isotope carbon-13. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry.[1] The primary difference between N-Acetyl mesalazine and its 13C6 analog is the molecular weight. Other physical properties are expected to be very similar.
Table 1: Physical and Chemical Properties of N-Acetyl Mesalazine and this compound
| Property | N-Acetyl Mesalazine | This compound (extrapolated) | Reference |
| Molecular Formula | C₉H₉NO₄ | ¹³C₆C₃H₉NO₄ | [2][3][4][5][6][7] |
| Molecular Weight | 195.17 g/mol | ~201.17 g/mol | [2][3][4][5][7] |
| Appearance | Light (or pale) brown to brown solid | Light (or pale) brown to brown solid | [2] |
| Solubility | Slightly soluble in DMSO and methanol (B129727). | Slightly soluble in DMSO and methanol. | [4] |
| Purity | ≥98% | ≥98% (typical for commercial standards) | [4] |
Metabolism and Biological Relevance
N-Acetyl mesalazine is the primary and major intestinal metabolite of mesalazine (5-aminosalicylic acid), an anti-inflammatory drug used to treat inflammatory bowel diseases like ulcerative colitis and Crohn's disease.[8][9][10] The acetylation of mesalazine occurs in the liver and intestinal mucosa.[8][11] This metabolic conversion is a key factor in the pharmacokinetics of mesalazine.[8] Urinary levels of N-acetyl-5-aminosalicylic acid are often used as a biomarker to monitor patient adherence to mesalazine therapy.[4]
The following diagram illustrates the metabolic pathway from mesalazine to N-Acetyl mesalazine.
Caption: Metabolic conversion of Mesalazine to N-Acetyl Mesalazine.
Experimental Protocols
General Protocol for Quantification of N-Acetyl Mesalazine in Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is a generalized workflow based on common practices in bioanalysis.
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add a known concentration of this compound internal standard solution.
-
Perform protein precipitation by adding an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the prepared sample onto a reverse-phase C18 column.
-
Use an isocratic or gradient mobile phase, typically consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile), to achieve separation of the analyte from other plasma components.[8][12]
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for both N-Acetyl mesalazine and this compound. For N-acetyl mesalamine, the [M-H]- precursor ion is monitored at m/z 194.2 and a fragment at m/z 149.9 as the product ion.[8]
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of N-Acetyl mesalazine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The following diagram outlines the general experimental workflow.
Caption: General workflow for bioanalysis of N-Acetyl Mesalazine.
Conclusion
This compound is a critical tool for the accurate quantification of N-Acetyl mesalazine in biological matrices. While direct experimental data for the labeled compound is scarce, its physical and chemical properties can be reliably inferred from its unlabeled counterpart. This guide provides a foundational understanding for researchers and professionals working with this stable isotope-labeled standard, enabling more robust and reliable bioanalytical method development and pharmacokinetic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Acetyl mesalazine | CymitQuimica [cymitquimica.com]
- 3. N-Acetyl-5-Aminosalicylic Acid | C9H9NO4 | CID 65512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Mesalazine -13C6 Hydrochloride | CAS No- 1261398-47-3 | Simson Pharma Limited [simsonpharma.com]
- 6. N-Acetyl Mesalazine | CAS 51-59-2 | LGC Standards [lgcstandards.com]
- 7. N-Acetyl Mesalazine | CAS No- 51-59-2 | Simson Pharma Limited [simsonpharma.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. holcapek.upce.cz [holcapek.upce.cz]
- 11. Colonic N-acetylation of 5-aminosalicylic acid in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
N-Acetyl Mesalazine-13C6 for Metabolic Pathway Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of N-Acetyl mesalazine-13C6 as a stable isotope-labeled tracer for metabolic pathway studies. Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is a primary treatment for inflammatory bowel disease (IBD), and understanding its metabolic fate is crucial for optimizing therapeutic strategies and developing novel drug delivery systems. The use of 13C-labeled N-Acetyl mesalazine allows for precise tracking and quantification of its metabolic conversion and distribution in biological systems.
Quantitative Data Presentation
The following tables summarize key quantitative data relevant to the analysis of mesalazine and its primary metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA). While specific pharmacokinetic data for this compound is not publicly available, the data for the unlabeled compounds provide essential context for designing and interpreting tracer studies. The use of stable isotope-labeled internal standards, such as 13C6-5-ASA and Deuterated N-Ac-5-ASA, is a standard practice in quantitative LC-MS/MS assays, ensuring high accuracy and precision.[1]
Table 1: LC-MS/MS Method Validation Parameters for Mesalazine and N-Acetyl Mesalazine in Human Plasma
| Parameter | Mesalazine (5-ASA) | N-Acetyl Mesalazine (Ac-5-ASA) | Reference |
| Linear Concentration Range | 2 - 1500 ng/mL | 10 - 2000 ng/mL | [2][3][4] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 10 ng/mL | [2][3] |
| Intra-day Precision (% CV) | 1.60 - 8.63% | 0.99 - 5.67% | [2][3] |
| Inter-day Precision (% CV) | 2.14 - 8.67% | 1.72 - 4.89% | [2][3] |
| Intra-day Accuracy | 102.70 - 105.48% | 99.64 - 106.22% | [2][3] |
| Inter-day Accuracy | 100.64 - 103.87% | 100.71 - 104.27% | [2][3] |
Table 2: Pharmacokinetic Parameters of Mesalazine and N-Acetyl Mesalazine in Healthy Adult Volunteers
| Parameter | Mesalazine (5-ASA) | N-Acetyl Mesalazine (Ac-5-ASA) | Study Conditions |
| Mean Maximum Plasma Concentration (Cmax) | |||
| 680 ng/mL | 1240 ng/mL | Single oral 1200 mg dose.[5] | |
| Time to Reach Cmax (Tmax) | |||
| 8.1 hours | Similar profile to 5-ASA | Single oral 1200 mg microgranule dose.[6] | |
| 10.6 hours | Similar profile to 5-ASA | Single oral 3x400 mg tablet dose.[6] | |
| Area Under the Curve (AUC) | |||
| AUC ratio Ac-5-ASA/5-ASA: 2.3 +/- 0.4 | Rectal administration in healthy subjects.[5] | ||
| Urinary Excretion (24h, as % of dose) | |||
| > 23% (total 5-ASA) | Oral mesalazine administration.[7] |
Metabolic Pathway of Mesalazine
Mesalazine (5-ASA) is primarily metabolized through N-acetylation to form N-acetyl-5-aminosalicylic acid (Ac-5-ASA).[8] This reaction is catalyzed by N-acetyltransferase (NAT) enzymes. In the colon, NAT1 is the predominant enzyme responsible for this conversion.[9] A smaller extent of N-acetylation can also occur in the liver, likely mediated by NAT2. Other minor metabolic pathways, such as N-formylation and glucuronidation, have also been reported.[10] The use of this compound allows researchers to directly study the stability, distribution, and potential further metabolism or deacetylation of this primary metabolite.
Caption: Metabolic pathway of Mesalazine (5-ASA).
Experimental Protocols
The following are detailed methodologies for key experiments in a metabolic study using this compound.
In Vitro Cell Culture Study
This protocol describes a typical experiment to investigate the uptake and metabolism of this compound in a human colon adenocarcinoma cell line, such as Caco-2, which can differentiate to form a polarized monolayer mimicking the intestinal epithelium.
Objective: To determine the rate of uptake, intracellular concentration, and potential further metabolism of this compound in Caco-2 cells.
Materials:
-
This compound
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (e.g., N-Acetyl mesalazine-d3)
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and grow until they form a confluent monolayer (approximately 21 days for differentiation).
-
-
Dosing:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ensuring the final concentration in the medium is non-toxic, typically <0.1%).
-
On the day of the experiment, wash the cell monolayers twice with warm PBS.
-
Add fresh, serum-free DMEM containing a known concentration of this compound (e.g., 10 µM) to each well.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), aspirate the medium.
-
Wash the cells rapidly three times with ice-cold PBS to remove any extracellular compound.
-
-
Metabolite Extraction:
-
Add 500 µL of ice-cold 80% methanol containing the internal standard to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the detection and quantification of this compound and any potential metabolites.
-
Sample Preparation and LC-MS/MS Analysis of Plasma Samples
This protocol details the procedure for extracting and quantifying this compound and related metabolites from plasma samples obtained from in vivo studies.
Objective: To accurately measure the concentration of this compound and its metabolites in plasma over time.
Materials:
-
Plasma samples collected in EDTA or heparin tubes.
-
This compound (as analyte)
-
Unlabeled N-Acetyl mesalazine (for standard curve and quality controls)
-
Stable isotope-labeled internal standard (e.g., N-Acetyl mesalazine-d3).
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of unlabeled N-Acetyl mesalazine and the internal standard in methanol.
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of unlabeled N-Acetyl mesalazine.
-
Prepare QCs at low, medium, and high concentrations in blank plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or QC, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions (example):
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., Thermo HyPURITY C18, 150 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: An isocratic or gradient elution using a mixture of 10 mM ammonium acetate and methanol.[3]
-
Flow Rate: 0.6 mL/min.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific mass transitions for this compound and its potential metabolites would need to be determined. For unlabeled N-Acetyl mesalazine, a common transition is m/z 194.2 -> 149.9.[2]
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of a metabolic study with this compound.
References
- 1. fda.gov [fda.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ICI Journals Master List [journals.indexcopernicus.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. 5-amino salicylic acid absorption and metabolism in ulcerative colitis patients receiving maintenance sulphasalazine, olsalazine or mesalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Importance of the evaluation of N-acetyltransferase enzyme activity prior to 5-aminosalicylic acid medication for ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colonic N-acetylation of 5-aminosalicylic acid in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New metabolites of the drug 5-aminosalicylic acid. II. N-formyl-5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Sourcing N-Acetyl Mesalazine-¹³C₆ for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of N-Acetyl mesalazine-¹³C₆, a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolic studies of mesalazine (5-aminosalicylic acid, 5-ASA). This document outlines key specifications from a known commercial supplier and details the process for acquiring this compound through custom synthesis for specialized research needs.
Introduction
N-Acetyl mesalazine is the primary metabolite of mesalazine, a drug widely used in the treatment of inflammatory bowel disease (IBD). The use of a stable isotope-labeled version, such as N-Acetyl mesalazine-¹³C₆, is essential for accurate quantification in biological matrices during drug development and clinical research. The ¹³C₆ labeling provides a distinct mass shift, allowing for precise differentiation from the endogenous, unlabeled compound in mass spectrometry-based assays.
Commercial Availability
Currently, N-Acetyl mesalazine-¹³C₆ is available from a limited number of specialized chemical suppliers. The primary mode of acquisition appears to be through custom synthesis or on a "made-to-order" basis, rather than as a stock item.
Supplier Overview
One of the identified commercial sources for N-Acetyl mesalazine-¹³C₆ is MedChemExpress . While the compound is listed in their catalog, it is typically available upon quotation, which is common for complex, isotopically labeled molecules. Researchers are advised to contact the supplier directly to obtain a certificate of analysis (CoA) and to inquire about current availability, pricing, and lead times.
Quantitative Data
The following tables summarize the available quantitative data for N-Acetyl mesalazine-¹³C₆. It is important to note that specifications such as isotopic and chemical purity are often lot-specific and will be detailed in the Certificate of Analysis provided by the supplier upon purchase or custom synthesis.
Table 1: General Chemical Properties
| Property | Value | Source |
| Chemical Name | N-Acetyl-5-aminosalicylic acid-¹³C₆ | MedChemExpress |
| CAS Number | 1261392-91-9 | MedChemExpress[1] |
| Molecular Formula | C₃¹³C₆H₉NO₄ | MedChemExpress[1] |
| Molecular Weight | 201.13 | MedChemExpress[1] |
Table 2: Typical Product Specifications (To be confirmed by Supplier's CoA)
| Specification | Typical Value | Notes |
| Chemical Purity | ≥98% (by HPLC/LC-MS) | This is a standard purity level for such reference compounds. Actual purity will be reported on the CoA. |
| Isotopic Purity (Enrichment) | ≥99 atom % ¹³C | The degree of isotopic enrichment is critical for its use as an internal standard. This should be explicitly confirmed with the supplier. |
| Physical Format | Solid (e.g., powder, crystalline) | The compound is typically supplied as a solid. Specific appearance may vary by lot. |
| Standard Pack Sizes | 1 mg, 5 mg, 10 mg | Availability of specific pack sizes should be confirmed upon quotation. |
| Storage Conditions | Store at -20°C for long-term stability. | Recommended storage conditions will be provided on the product data sheet. |
Sourcing Workflow
The process of acquiring N-Acetyl mesalazine-¹³C₆ for research purposes can be visualized as a logical workflow. The primary decision point is whether to pursue a catalog product or a custom synthesis, often depending on the specific purity requirements and the urgency of the need.
Experimental Protocols
While specific experimental protocols are highly dependent on the research application, the use of N-Acetyl mesalazine-¹³C₆ as an internal standard in a typical LC-MS/MS bioanalytical method would follow these general steps.
General Protocol for Sample Preparation and LC-MS/MS Analysis
-
Preparation of Standard Solutions:
-
Prepare a stock solution of N-Acetyl mesalazine-¹³C₆ in a suitable organic solvent (e.g., methanol (B129727) or DMSO).
-
Perform serial dilutions to create working solutions at the desired concentrations for spiking into calibration standards and quality control samples.
-
-
Sample Preparation (e.g., Plasma):
-
Thaw plasma samples at room temperature.
-
To a defined volume of plasma (e.g., 100 µL), add the N-Acetyl mesalazine-¹³C₆ internal standard working solution.
-
Perform protein precipitation by adding a solvent such as acetonitrile (B52724).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto an appropriate HPLC or UPLC column (e.g., a C18 column).
-
Use a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detect the analyte and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for both N-Acetyl mesalazine and N-Acetyl mesalazine-¹³C₆ will need to be optimized.
-
In Silico Signaling Pathway Context
N-Acetyl mesalazine is a metabolite of mesalazine, which exerts its anti-inflammatory effects through various mechanisms, including the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The diagram below illustrates a simplified representation of this pathway, which is a key target in inflammatory bowel disease research.
Conclusion
N-Acetyl mesalazine-¹³C₆ is a vital tool for researchers in the field of IBD and drug metabolism. While not widely available as a stock item, it can be sourced through specialized suppliers like MedChemExpress on a per-quote basis. For highly specific requirements regarding purity and isotopic enrichment, custom synthesis from providers such as Cambridge Isotope Laboratories is a recommended approach.[2] This guide provides the foundational information needed for the procurement and application of this important research compound. Researchers are strongly encouraged to directly contact suppliers to obtain the most accurate and up-to-date product specifications.
References
N-Acetyl Mesalazine-13C6: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of N-Acetyl Mesalazine-13C6, a stable isotope-labeled internal standard crucial for the quantitative analysis of N-Acetyl Mesalazine, the primary active metabolite of the anti-inflammatory drug Mesalazine. This document outlines key analytical data, experimental protocols for its qualification, and a representative workflow for its use in bioanalytical assays.
Core Compound Data
This compound is the isotopically labeled form of N-Acetyl Mesalazine, where six carbon atoms in the benzene (B151609) ring have been replaced with the stable isotope 13C. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification methods, such as LC-MS/MS, by correcting for matrix effects and variations during sample processing.
Quantitative Analysis Summary
The following table summarizes the typical analytical data for a batch of this compound, compiled from representative certificates of analysis for the compound and its analogues.
| Parameter | Specification | Method |
| Identity | ||
| 1H-NMR | Conforms to structure | Nuclear Magnetic Resonance |
| Mass Spectrum | Conforms to structure | Mass Spectrometry (MS) |
| Purity & Impurities | ||
| Chromatographic Purity | ≥99.0% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Enrichment | ||
| Isotopic Purity | ≥99 atom % 13C | Mass Spectrometry (MS) |
| Physical Properties | ||
| Appearance | White to Off-White Solid | Visual Inspection |
| Solubility | Soluble in DMSO or Methanol | Solvent Solubility Test |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to qualify this compound are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to determine the chromatographic purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol).[2] A common ratio is 85:15 (v/v) aqueous to organic.[2]
-
Flow Rate: A typical flow rate is 0.6 mL/min.[2]
-
Detection: UV detection at a wavelength of 313 nm.[1]
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Inject a defined volume of the solution onto the HPLC column.
-
Monitor the elution profile at the specified wavelength.
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all components.
-
Mass Spectrometry (MS) for Identity and Isotopic Enrichment
Mass spectrometry is employed to confirm the molecular weight and determine the isotopic purity of the labeled compound.
-
Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is typically used.
-
Analysis Mode: The analysis can be performed in either positive or negative ion mode, depending on the adducts formed.
-
Procedure for Identity:
-
Infuse a dilute solution of the compound directly into the mass spectrometer or inject it via an LC system.
-
Acquire the full scan mass spectrum.
-
Confirm the presence of the expected molecular ion peak corresponding to the 13C6-labeled compound.
-
-
Procedure for Isotopic Enrichment:
-
Acquire a high-resolution mass spectrum of the molecular ion region.
-
Determine the relative intensities of the peaks corresponding to the unlabeled (M+0), partially labeled, and fully labeled (M+6) species.
-
Calculate the isotopic purity as the percentage of the fully labeled species relative to the sum of all isotopic species. A typical isotopic purity for such standards is ≥99%.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
1H-NMR spectroscopy is used to confirm the chemical structure of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d6 or Methanol-d4.
-
Procedure:
-
Dissolve a small amount of the sample in the deuterated solvent.
-
Acquire the 1H-NMR spectrum.
-
The resulting spectrum should be consistent with the expected structure of N-Acetyl Mesalazine, showing the characteristic peaks for the aromatic and acetyl protons. The coupling patterns of the aromatic protons will be affected by the 13C labeling.
-
Workflow and Visualization
The following diagrams illustrate the experimental workflow for purity assessment and a typical signaling pathway involving the parent compound.
References
N-Acetyl Mesalazine-13C6: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for N-Acetyl mesalazine-13C6, an isotopically labeled metabolite of the anti-inflammatory drug mesalazine. Given that isotopic labeling with 13C does not significantly alter the chemical properties or biological hazards of a molecule, this guide is based on the well-documented safety profile of N-Acetyl mesalazine. The information is intended for use by qualified professionals in a laboratory or research setting.
Chemical and Physical Properties
N-Acetyl mesalazine, also known as N-Acetyl-5-aminosalicylic acid, is the primary intestinal metabolite of mesalazine (5-Aminosalicylic Acid).[1] The 13C6 variant is a stable isotope-labeled version used in research, often as a tracer for quantitative analysis during drug development.[2]
| Property | Data | Reference |
| Chemical Formula | C₃¹³C₆H₉NO₄ | Derived from unlabeled compound |
| Molecular Weight | 201.17 g/mol | Derived from unlabeled compound (195.17)[3][4] |
| CAS Number | Not specified for 13C6; 51-59-2 (unlabeled) | [1][3][4][5] |
| Appearance | Solid. Light brown to brown. | [1][4] |
| Melting/Freezing Point | 228-230 °C | [4] |
| Solubility | DMSO: 125 mg/mL (640.47 mM) | [1] |
| Purity | >95% (HPLC) | [3] |
Hazard Identification and Safety
N-Acetyl mesalazine is classified as harmful if swallowed and causes serious eye irritation.[4] Standard laboratory safety precautions should be strictly followed.
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed) | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P330: Rinse mouth. |
| Serious Eye Damage/Eye Irritation | Category 2A (H319: Causes serious eye irritation) | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
Incompatible Materials: Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[4][5]
Hazardous Decomposition: Under fire conditions, the compound may decompose and emit toxic fumes.[4][5] Suitable extinguishing media include water spray, dry chemical, foam, and carbon dioxide.[5]
Experimental Protocols: Handling, Storage, and First Aid
Adherence to proper laboratory protocols is essential to ensure safety when working with this compound.
Personal Protective Equipment (PPE) and Engineering Controls
A workflow for ensuring adequate protection is outlined below.
Caption: Required PPE and engineering controls for safe handling.
Detailed Protocol:
-
Engineering Controls: Always handle the compound in an area with adequate ventilation, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[5] Ensure a safety shower and eye wash station are readily accessible.[4][5]
-
Eye Protection: Wear safety goggles with side shields to prevent eye contact.[4]
-
Hand Protection: Wear suitable protective gloves.[4]
-
Skin and Body Protection: Use impervious clothing, such as a lab coat, to protect the skin.[4]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]
Storage Protocols
Proper storage is critical to maintain the stability and integrity of the compound.
| Condition | Temperature | Duration | Notes |
| Solid (Neat) | +4°C | Long-term | Protect from light.[1] |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Protect from light.[5] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | Protect from light.[1][5] |
| Shipping | Room Temp. | < 2 weeks | [5] |
The product is chemically stable under recommended storage conditions.[4][5]
First Aid Measures
In case of accidental exposure, follow these protocols immediately.[4]
References
Methodological & Application
Application Note: High-Throughput Quantification of Mesalazine and its Metabolite N-Acetyl Mesalazine in Human Plasma using LC-MS/MS with N-Acetyl Mesalazine-¹³C₆ as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is a cornerstone in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1][2] Its therapeutic efficacy is primarily localized to the gut, where it exerts anti-inflammatory effects.[3] Mesalazine is metabolized in the liver and gastrointestinal tract to its major and inactive metabolite, N-acetyl-5-aminosalicylic acid (N-Acetyl mesalazine).[1][3] Monitoring the plasma concentrations of both mesalazine and N-Acetyl mesalazine is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to optimize patient outcomes.
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of mesalazine and N-Acetyl mesalazine in human plasma. The method employs a stable isotope-labeled internal standard, N-Acetyl mesalazine-¹³C₆, to ensure high accuracy and precision.
Metabolic Pathway of Mesalazine
Mesalazine undergoes N-acetylation to form N-Acetyl mesalazine, a reaction catalyzed by N-acetyltransferase enzymes in the intestinal mucosa and liver.[4] This metabolic conversion is a key determinant of the systemic exposure and clearance of the active drug.
Caption: Metabolic conversion of Mesalazine to N-Acetyl Mesalazine.
Experimental Workflow
The analytical workflow involves sample preparation using protein precipitation, followed by chromatographic separation and detection by tandem mass spectrometry.
Caption: Workflow for the quantification of Mesalazine and N-Acetyl Mesalazine.
Protocols
1. Materials and Reagents
-
Mesalazine analytical standard
-
N-Acetyl mesalazine analytical standard
-
N-Acetyl mesalazine-¹³C₆ internal standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water
-
Human plasma (with anticoagulant)
2. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution (N-Acetyl mesalazine-¹³C₆).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[5]
-
Vortex the mixture for 1 minute.[5]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[5]
-
Transfer the supernatant to a clean tube.[5]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitute the residue in 100 µL of the mobile phase.[5]
-
Inject an aliquot into the LC-MS/MS system.[5]
3. Liquid Chromatography
-
Column: Thermo HyPURITY C18 (150 x 4.6 mm, 5 µm) or equivalent.[4][6][7]
-
Mobile Phase: 10 mM Ammonium Acetate : Methanol (85:15, v/v).[4][6][7]
-
Column Temperature: 25°C.[2]
-
Injection Volume: 20 µL.[2]
4. Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI), negative mode.[4]
-
Detection: Multiple Reaction Monitoring (MRM).[4]
Quantitative Data
Table 1: Mass Spectrometry Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Mesalazine | 152.0 | 108.0 |
| N-Acetyl Mesalazine | 194.2 | 149.9 |
| N-Acetyl Mesalazine-¹³C₆ (IS) | 200.2 | 155.9 |
Note: The MRM transition for N-Acetyl mesalazine-¹³C₆ is predicted based on the fragmentation of N-Acetyl mesalazine.
Table 2: Method Validation Parameters
| Parameter | Mesalazine | N-Acetyl Mesalazine |
| Linearity Range (ng/mL) | 2 - 1500[4][6][7] | 10 - 2000[4][6][7] |
| Intra-day Precision (%CV) | 1.60 - 8.63[4][6][7] | 0.99 - 5.67[4][6][7] |
| Inter-day Precision (%CV) | 2.14 - 8.67[4][6][7] | 1.72 - 4.89[4][6][7] |
| Intra-day Accuracy (%) | 102.70 - 105.48[4] | 99.64 - 106.22[4] |
| Inter-day Accuracy (%) | 100.64 - 103.87[4] | 100.71 - 104.27[4] |
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput approach for the simultaneous quantification of mesalazine and its primary metabolite, N-Acetyl mesalazine, in human plasma. The use of the stable isotope-labeled internal standard, N-Acetyl mesalazine-¹³C₆, ensures accurate and precise results, making this method highly suitable for pharmacokinetic and clinical research applications in the field of inflammatory bowel disease.
References
- 1. Mesalamine (USAN) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sciencescholar.us [sciencescholar.us]
- 3. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. ICI Journals Master List [journals.indexcopernicus.com]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Mesalazine in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of mesalazine (5-aminosalicylic acid, 5-ASA) in human plasma. The method employs N-Acetyl mesalazine-13C6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol includes a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using tandem mass spectrometry. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of mesalazine.
Introduction
Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is an anti-inflammatory drug widely used for the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1][2] Accurate measurement of mesalazine concentrations in biological matrices is crucial for assessing pharmacokinetic profiles and ensuring therapeutic efficacy. This application note describes a validated LC-MS/MS method for the reliable quantification of mesalazine in human plasma, utilizing this compound as an internal standard to correct for matrix effects and variations in sample processing. The primary metabolite of mesalazine is N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA).[1][3]
Experimental
Materials and Reagents
-
Mesalazine reference standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Human plasma (K2EDTA)
-
Ultrapure water
Standard Solutions Preparation
Stock solutions of mesalazine and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of acetonitrile and water (50:50, v/v). Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.
Sample Preparation
A simple protein precipitation method was employed for the extraction of mesalazine and the internal standard from human plasma.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation was performed on a C18 analytical column.
-
Column: Thermo HyPURITY C18 (150 x 4.6 mm, 5 µm) or equivalent[1][4]
-
Mobile Phase: A mixture of 10 mM ammonium acetate and methanol (85:15, v/v)[1][4]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Run Time: 5 minutes
Mass Spectrometry
The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Mesalazine: m/z 152.0 → 108.0[1]
-
This compound (IS): m/z 200.1 → 156.0 (projected)
-
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of mesalazine in human plasma.
Linearity
The method was linear over a concentration range of 2-1500 ng/mL for mesalazine, with a correlation coefficient (r²) of >0.99.[1][4]
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The precision (%CV) and accuracy (%bias) were within the acceptable limits as per regulatory guidelines.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | 6 | 1.60 - 8.63 | 2.14 - 8.67 | 102.70 - 105.48 | 100.64 - 103.87 |
| Medium | 750 | 1.60 - 8.63 | 2.14 - 8.67 | 102.70 - 105.48 | 100.64 - 103.87 |
| High | 1200 | 1.60 - 8.63 | 2.14 - 8.67 | 102.70 - 105.48 | 100.64 - 103.87 |
Table adapted from representative data.[1][4]
Recovery
The extraction recovery of mesalazine from human plasma was consistent and reproducible across the different QC levels.
| Analyte | Low QC | Medium QC | High QC |
| Mesalazine | >85% | >85% | >85% |
| This compound (IS) | >87% | >87% | >87% |
Table adapted from representative data.[5]
Experimental Workflow and Signaling Pathway Diagrams
Caption: Bioanalytical workflow for the quantification of mesalazine.
Caption: Metabolic pathway of mesalazine.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of mesalazine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for a variety of clinical and research applications. The simple sample preparation procedure and rapid chromatographic analysis allow for high-throughput screening.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. sciencescholar.us [sciencescholar.us]
- 3. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICI Journals Master List [journals.indexcopernicus.com]
- 5. ijprajournal.com [ijprajournal.com]
Application Note: Quantification of N-acetyl mesalazine in Human Plasma using LC-MS/MS
Abstract
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-acetyl mesalazine, the major metabolite of mesalazine, in human plasma. The method utilizes liquid-liquid extraction for sample preparation and stable isotope-labeled N-acetyl mesalazine-D3 as an internal standard. Chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, followed by detection using a triple quadrupole mass spectrometer operating in negative ion mode. The method was validated over a linear concentration range of 10-2000 ng/mL and demonstrated excellent accuracy and precision, making it suitable for pharmacokinetic and bioequivalence studies.
Introduction
Mesalazine (5-aminosalicylic acid, 5-ASA) is an anti-inflammatory drug widely used for the treatment of inflammatory bowel disease. It is extensively metabolized in the gut and liver to N-acetyl mesalazine (N-Ac-5-ASA), its primary metabolite.[1][2] Accurate quantification of N-acetyl mesalazine in biological matrices is crucial for understanding the pharmacokinetics of mesalazine. LC-MS/MS has emerged as a powerful analytical technique for this purpose due to its high selectivity, sensitivity, and reproducibility.[3] This application note presents a detailed protocol for the determination of N-acetyl mesalazine in human plasma by LC-MS/MS.
Experimental Workflow
Caption: Experimental workflow for N-acetyl mesalazine quantification.
Detailed Protocols
Materials and Reagents
-
N-acetyl mesalazine and N-acetyl mesalazine-D3 reference standards
-
HPLC grade methanol (B129727), acetonitrile, and methyl t-butyl ether
-
Ammonium acetate (B1210297) and formic acid (analytical grade)
-
Human plasma (K2EDTA)
-
Propionic anhydride
Instrumentation
-
LC System: Agilent 1200 Series or equivalent
-
Mass Spectrometer: API 4200 triple quadrupole instrument (ABI-SCIEX) or equivalent[3]
-
Analytical Column: Thermo HyPURITY C18 (150 x 4.6 mm, 5 µm)[3][4][5][6]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare by dissolving N-acetyl mesalazine and N-acetyl mesalazine-D3 in methanol.
-
Working Solutions: Prepare by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v).
-
Internal Standard Spiking Solution (150 ng/mL): Prepare by diluting the N-acetyl mesalazine-D3 stock solution.[3]
Sample Preparation
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 100 µL of the internal standard spiking solution (150 ng/mL of N-acetyl mesalazine-D3).[3]
-
Add 25 µL of a 10% propionic anhydride solution in methanol and vortex briefly.[3]
-
Add 100 µL of 0.5% formic acid and vortex again.[3]
-
Add 3 mL of methyl t-butyl ether, vortex for 10 minutes.[3]
-
Centrifuge the samples at 4000 rpm for 5 minutes at 20°C.[3]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Inject 5 µL onto the LC-MS/MS system.[3]
LC-MS/MS Method Development Logic
Caption: Logical flow of LC-MS/MS method development.
Chromatographic and Mass Spectrometric Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Thermo HyPURITY C18 (150 x 4.6 mm, 5 µm)[3][4][5][6] |
| Mobile Phase | 10 mM Ammonium Acetate : Methanol (85:15, v/v)[3][4][5][6] |
| Flow Rate | 0.6 mL/min[3][4][5][6] |
| Injection Volume | 5 µL[3] |
| Column Temperature | Ambient |
| Run Time | 5 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[3] |
| Resolution | Unit[3] |
| Scan Type | Multiple Reaction Monitoring (MRM)[3] |
| MRM Transitions | |
| N-acetyl mesalazine | m/z 194.2 → 149.9[3] |
| N-acetyl mesalazine-D3 (IS) | m/z 169.9 → 153.0[3] |
Method Validation
The method was validated according to regulatory guidelines.
Linearity
The calibration curve for N-acetyl mesalazine was linear over the concentration range of 10-2000 ng/mL.[3][4][5][6] The coefficient of determination (r²) was consistently greater than 0.998.[3]
Table 3: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | r² |
| N-acetyl mesalazine | 10 - 2000[3][4][5][6] | > 0.998[3] |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) concentrations.
Table 4: Precision and Accuracy Data for N-acetyl mesalazine
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 10 | 5.67 | 4.89 | 106.22 | 104.27 |
| LQC | 30 | 3.45 | 2.87 | 102.50 | 101.80 |
| MQC | 600 | 1.23 | 1.95 | 99.80 | 100.90 |
| HQC | 1400 | 0.99 | 1.72 | 99.64 | 100.71 |
| Data synthesized from reported ranges.[3][4][5][6] |
Selectivity and Matrix Effect
The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of the analyte and the internal standard.[3] The matrix effect was found to be negligible.
Stability
N-acetyl mesalazine was found to be stable in human plasma under various conditions, including three freeze-thaw cycles, bench-top storage, and post-preparative storage.[3][4][5]
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of N-acetyl mesalazine in human plasma. The simple sample preparation procedure and short run time make it suitable for high-throughput analysis in clinical and research settings. The method has been successfully validated and can be applied to pharmacokinetic and bioequivalence studies of mesalazine.
References
- 1. holcapek.upce.cz [holcapek.upce.cz]
- 2. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ICI Journals Master List [journals.indexcopernicus.com]
- 5. [PDF] Simultaneous Quantification of Mesalamine and Its Metabolite N-Acetyl Mesalamine in Human Plasma by LC-MS/MS and Its Application to a Bioequivalence Study | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Mesalazine Analysis in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is an anti-inflammatory drug primarily used to treat inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[1][2] Accurate quantification of mesalazine in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1] This document provides detailed application notes and protocols for the sample preparation of mesalazine in human plasma for analysis, focusing on common techniques such as Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
The analysis of mesalazine in biological matrices can be challenging due to its polar and amphoteric nature.[3] Various analytical methods have been developed for its quantification, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being a widely used technique due to its high sensitivity and specificity.[1][2] Proper sample preparation is a critical step to remove interferences, minimize matrix effects, and ensure accurate and reproducible results.[4]
Sample Preparation Techniques
The choice of sample preparation method depends on several factors, including the required sensitivity, sample throughput, and the nature of the analytical technique. The most common methods for mesalazine extraction from human plasma are Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for removing proteins from plasma samples.[5] It involves the addition of an organic solvent, typically acetonitrile (B52724), to the plasma, which denatures and precipitates the proteins.[1] While this method is simple and fast, it may result in a less clean extract compared to LLE or SPE, potentially leading to matrix effects in the LC-MS/MS analysis.[5]
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a widely used technique for the purification of mesalazine from plasma.[2][6] This method separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. LLE can provide a cleaner sample than PPT and can be optimized to improve recovery and selectivity.[2] Some LLE methods for mesalazine incorporate a derivatization step to improve its chromatographic properties and detection sensitivity.[3][4][7][8]
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective method for sample cleanup and concentration. It utilizes a solid sorbent to retain the analyte of interest while interferences are washed away. The analyte is then eluted with a small volume of solvent, resulting in a clean and concentrated sample.[9] SPE methods can be tailored by selecting appropriate sorbents and solvents to achieve high recovery and removal of matrix components.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from various published methods for mesalazine analysis in human plasma, categorized by the sample preparation technique used.
Table 1: Protein Precipitation (PPT) Methods
| Parameter | Method 1 |
| Precipitating Agent | Acetonitrile[1] |
| Linearity Range | 1 - 160 ng/mL[1][10] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1][10] |
| Recovery | Not Specified |
| Internal Standard (IS) | Diazepam[1][10] |
| Analytical Technique | LC-MS/MS[1][10] |
Table 2: Liquid-Liquid Extraction (LLE) Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Extraction Solvent | Not Specified | Methanol[4] | Not Specified |
| Derivatization | Propionyl anhydride[3][4][7][8] | No | No |
| Linearity Range | 0.10 - 12.0 ng/mL[7][8] | 2 - 1500 ng/mL[2][3] | 7.984 - 3780.638 ng/mL[6] |
| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL[7][8] | 2 ng/mL[2] | 7.984 ng/mL[6] |
| Recovery | 82 - 95%[7][8] | >50%[2] | Not Specified |
| Internal Standard (IS) | Mesalazine-d3[3][7][8] | N-acetyl mesalamine D3[2] | Mesalamine D3[6] |
| Analytical Technique | UHPLC-MS/MS[4][7][8] | LC-MS/MS[2][3] | UPLC-MS/MS[6] |
Table 3: Solid-Phase Extraction (SPE) Methods
| Parameter | Method 1 |
| Sorbent | Ni-Al Layered Double Hydroxide[9] |
| Elution Solvent | NaOH solution[9] |
| Linearity Range | 0.1 - 45.0 µg/L[9] |
| Lower Limit of Quantification (LLOQ) | Not Specified |
| Recovery | Not Specified |
| Internal Standard (IS) | Not Specified |
| Analytical Technique | Spectrofluorometry[9] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
This protocol is based on a method for the quantification of mesalazine in human plasma using LC-MS/MS.[1]
Materials:
-
Human plasma sample
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) working solution (e.g., Diazepam, 5 ppm in methanol)[1]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 15,000 rpm and 4°C[1]
-
Autosampler vials
Procedure:
-
Pipette 500 µL of human plasma into a 1.5 mL microcentrifuge tube.[1]
-
Add 50 µL of the internal standard working solution to the plasma sample.[1]
-
Add three volumes of acetonitrile (e.g., 1.5 mL) to the plasma sample to precipitate the proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the samples at 15,000 rpm for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) with Derivatization
This protocol describes a sensitive method for mesalazine determination involving derivatization followed by LLE.[4][7][8]
Materials:
-
Human plasma sample
-
Internal Standard (IS) working solution (e.g., Mesalazine-d3)[7][8]
-
Propionyl anhydride (B1165640) solution (10% in methanol)[2]
-
Extraction solvent (e.g., a mixture of organic solvents)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
-
Autosampler vials
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.[2]
-
Add 100 µL of the internal standard solution.[2]
-
Add 25 µL of the derivatization solution (10% propionyl anhydride in methanol) and vortex briefly.[2]
-
Add the appropriate volume of extraction solvent.
-
Vortex the mixture for an appropriate time to ensure thorough extraction.
-
Centrifuge the sample to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of reconstitution solution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol provides a general workflow for SPE. The specific sorbent, conditioning, wash, and elution solvents will need to be optimized for mesalazine.
Materials:
-
Human plasma sample
-
Internal Standard (IS) working solution
-
SPE cartridge
-
SPE manifold (vacuum or positive pressure)
-
Conditioning solvent(s)
-
Wash solvent(s)
-
Elution solvent
-
Collection tubes
-
Evaporation system (if needed)
-
Reconstitution solution (if needed)
-
Autosampler vials
Procedure:
-
Pre-treat the plasma sample as required (e.g., dilution, pH adjustment). Add the internal standard.
-
Condition the SPE cartridge by passing the appropriate conditioning solvent(s) through the sorbent.
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a wash solvent to remove interfering substances.
-
Elute the analyte of interest with an appropriate elution solvent into a clean collection tube.
-
If necessary, evaporate the eluate to dryness and reconstitute in a suitable solvent.
-
Transfer the final sample to an autosampler vial for analysis.
References
- 1. pubs.bcnf.ir [pubs.bcnf.ir]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC–MS/MS: Application to a pharmacokinetic study [agris.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Method Validation and Bioequivalence Analysis of Mesalazine in Human Plasma via LC-MS/MS | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
Application Note: Utilizing N-Acetyl Mesalazine-¹³C₆ for Advanced Pharmacokinetic Studies of 5-Aminosalicylic Acid (5-ASA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminosalicylic acid (5-ASA), also known as mesalamine, is a cornerstone in the management of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1][2] Its therapeutic efficacy is localized to the gastrointestinal tract, where it exerts anti-inflammatory effects.[1] The primary metabolite of 5-ASA is N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), formed through N-acetylation in the liver and intestinal mucosa.[1][3] Understanding the pharmacokinetic profile of 5-ASA and N-Ac-5-ASA is crucial for optimizing drug delivery, ensuring therapeutic efficacy, and minimizing systemic side effects. The use of stable isotope-labeled internal standards, such as N-Acetyl mesalazine-¹³C₆, is instrumental in developing robust and accurate bioanalytical methods for these pharmacokinetic assessments.
This application note provides a comprehensive overview and detailed protocols for the use of N-Acetyl mesalazine-¹³C₆ in pharmacokinetic studies of 5-ASA. The methodologies described herein are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which offer high sensitivity and selectivity for the simultaneous quantification of 5-ASA and N-Ac-5-ASA in biological matrices.[1][4]
Principle
The use of a stable isotope-labeled internal standard, such as N-Acetyl mesalazine-¹³C₆, is the gold standard in quantitative bioanalysis using mass spectrometry. This internal standard is chemically identical to the analyte of interest (N-Ac-5-ASA) but has a different mass due to the incorporation of ¹³C atoms. When added to a biological sample at a known concentration early in the analytical workflow, it co-elutes with the endogenous analyte and experiences similar extraction efficiencies and ionization effects. The ratio of the signal from the analyte to the signal from the internal standard is used for quantification, thereby correcting for variations in sample preparation and instrument response. This approach significantly improves the accuracy, precision, and reproducibility of the analytical method.
Metabolic Pathway of 5-ASA
The metabolic conversion of 5-ASA to its primary metabolite, N-Ac-5-ASA, is a key pathway in its disposition. This process is primarily mediated by N-acetyltransferase enzymes.
Experimental Workflow for Pharmacokinetic Studies
A typical workflow for a pharmacokinetic study of 5-ASA using N-Acetyl mesalazine-¹³C₆ as an internal standard involves several key steps from sample collection to data analysis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Mesalamine (USAN) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacology and pharmacokinetics of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved LC-MS method for n-acetyl-5-aminosalicylic acid in plasma [wisdomlib.org]
Application Notes and Protocols for Bioequivalence Studies of Mesalazine Formulations using a ¹³C₆-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mesalazine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory agent, is the active moiety of sulfasalazine (B1682708) and is widely used for the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[1] The therapeutic efficacy of mesalazine is primarily localized to the colonic mucosa.[1] To ensure the interchangeability of generic mesalazine formulations with the innovator product, regulatory agencies require bioequivalence (BE) studies. These studies are crucial for the approval and marketing of cost-effective generic alternatives.
This document provides detailed application notes and protocols for conducting bioequivalence studies of mesalazine formulations, with a specific focus on the use of a stable isotope-labeled internal standard, ¹³C₆-mesalazine, for accurate quantification of mesalazine in human plasma by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Method: LC-MS/MS for Mesalazine Quantification
A robust and validated LC-MS/MS method is essential for the precise measurement of mesalazine and its major metabolite, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), in biological matrices.[2][3] The use of a stable isotope-labeled internal standard, such as ¹³C₆-mesalazine, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest accuracy and precision.
Key Methodological Considerations:
-
Sample Preparation: Protein precipitation is a common and efficient method for extracting mesalazine and N-Ac-5-ASA from plasma samples.[1]
-
Chromatographic Separation: A C18 reversed-phase column is typically used to achieve good separation of the analytes from endogenous plasma components.[1][4]
-
Mass Spectrometric Detection: Tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for the quantification of mesalazine, N-Ac-5-ASA, and the ¹³C₆-mesalazine internal standard.
Bioequivalence Study Design
According to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), bioequivalence studies for mesalazine formulations are typically conducted in healthy volunteers.[5][6][7]
Typical Study Design:
-
Study Type: Single-dose, two-way crossover design under both fasting and fed conditions.[5][6]
-
Subjects: Healthy male and non-pregnant female volunteers.[5][6]
-
Washout Period: A sufficient washout period between the two treatment periods is required, typically at least 7 days.[8]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration to adequately characterize the pharmacokinetic profile.[2][8]
Experimental Protocols
Protocol 1: Plasma Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of ¹³C₆-mesalazine internal standard working solution (concentration to be optimized based on the expected analyte concentration range).
-
Vortex for 10 seconds.
-
Add 600 µL of acetonitrile (B52724) (protein precipitating agent).[1]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.[4]
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm[4] |
| Mobile Phase | A: 10 mM Ammonium acetate (B1210297) in waterB: Methanol[4] |
| Gradient | Isocratic: 85% A : 15% B[4] |
| Flow Rate | 0.6 mL/min[4] |
| Injection Volume | 10 µL[4] |
| Column Temperature | 40°C[4] |
| Run Time | Approximately 7 minutes[2] |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (to be optimized) |
| MRM Transitions | Mesalazine: Precursor ion → Product ion (e.g., m/z 154 → 108)N-Ac-5-ASA: Precursor ion → Product ion (e.g., m/z 196 → 134)¹³C₆-Mesalazine: Precursor ion → Product ion (e.g., m/z 160 → 114) |
| Source Temperature | To be optimized (e.g., 500°C) |
| Ion Spray Voltage | To be optimized (e.g., 5500 V) |
Data Presentation
Table 1: Analytical Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Observed Values |
| Linearity (r²) | ≥ 0.99 | > 0.99[1][9] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 | Mesalazine: 2.00 ng/mLN-Acetyl mesalamine: 10.00 ng/mL[4] |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | Mesalazine: 1.60% to 8.63%N-acetyl mesalamine: 0.99% to 5.67%[10] |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | Mesalazine: 2.14% to 8.67%N-acetyl mesalamine: 1.72% to 4.89%[10] |
| Intra-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Mesalazine: 102.70% to 105.48%N-acetyl mesalamine: 99.64% to 106.22%[10] |
| Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Mesalazine: 100.64% to 103.87%N-acetyl mesalamine: 100.71% to 104.27%[10] |
| Recovery | Consistent, precise, and reproducible | To be determined during method validation |
| Matrix Effect | Internal standard normalized matrix factor within an acceptable range (e.g., 0.85 to 1.15) | To be determined during method validation |
| Stability | Analyte stable under various storage and processing conditions (freeze-thaw, short-term, long-term) | Stable through freeze-thaw cycles, benchtop, and postoperative stability studies.[10] |
Table 2: Pharmacokinetic Parameters for a Bioequivalence Study of Mesalazine 400 mg Tablets
| Parameter | Test Formulation (Mean) | Reference Formulation (Mean) |
| Cmax (ng/mL) | 849.41 | 719.92 |
| AUC₀-t (ng·h/mL) | 8711.94 | 7352.55 |
| AUC₀-∞ (ng·h/mL) | 8728.24 | 7367.14 |
| Tmax (h) | 6.00 (median) | 7.00 (median) |
| t½ (h) | 9.40 | 9.41 |
| Data adapted from a study on 400 mg mesalamine tablets.[4] |
Table 3: Bioequivalence Assessment for Mesalazine
| Parameter | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval |
| Cmax | To be calculated | Within 80-125% |
| AUC₀-t | To be calculated | Within 80-125% |
| AUC₀-∞ | To be calculated | Within 80-125% |
| Regulatory criteria for bioequivalence require the 90% confidence intervals for the geometric mean ratios of Cmax, AUC₀-t, and AUC₀-∞ to be within the range of 80-125%.[4] |
Visualizations
References
- 1. pubs.bcnf.ir [pubs.bcnf.ir]
- 2. Bioequivalence and food effect study of enteric-coated mesalazine tablets in healthy Chinese volunteers by HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Method Validation and Bioequivalence Analysis of Mesalazine in Human Plasma via LC-MS/MS | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
- 10. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of N-Acetyl Mesalazine-¹³C₆ in Human Urine using LC-MS/MS
Introduction
N-Acetyl mesalazine (N-Ac-5-ASA) is the primary metabolite of mesalazine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory drug widely used in the treatment of inflammatory bowel disease (IBD).[1] Monitoring the levels of mesalazine and its metabolites is crucial for pharmacokinetic studies and for assessing patient adherence to therapy.[2][3][4][5] Stable isotope-labeled compounds, such as N-Acetyl mesalazine-¹³C₆, are instrumental in drug metabolism and pharmacokinetic (DMPK) studies as tracers or internal standards. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Acetyl mesalazine-¹³C₆ in human urine. The methodology is designed for researchers in drug development and clinical pharmacology.
Experimental Workflow
The overall experimental process from sample receipt to final data analysis is depicted in the workflow diagram below.
Figure 1: Experimental workflow for the analysis of N-Acetyl mesalazine-¹³C₆ in urine.
Experimental Protocols
This section provides a detailed methodology for the quantification of N-Acetyl mesalazine-¹³C₆.
3.1. Materials and Reagents
-
N-Acetyl mesalazine-¹³C₆ (Analyte)
-
N-Acetyl mesalamine-D₃ (Internal Standard, IS)
-
Methanol (B129727) (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Control Human Urine
3.2. Instrumentation
-
LC System: Shimadzu LC-20AD or equivalent
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Gemini C18, 3 µm, 2.0 x 150 mm or equivalent[6]
3.3. Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare primary stock solutions of N-Acetyl mesalazine-¹³C₆ and N-Acetyl mesalamine-D₃ in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the N-Acetyl mesalazine-¹³C₆ stock solution with 50:50 methanol:water to create calibration standards.
-
Calibration Curve and QC Samples: Spike control human urine with the working solutions to prepare calibration standards ranging from 100 ng/mL to 500,000 ng/mL and quality control (QC) samples at low, medium, and high concentrations.
3.4. Sample Preparation
-
Pipette 100 µL of urine sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 10 µg/mL N-Acetyl mesalamine-D₃).
-
Vortex for 10 seconds.
-
Add 880 µL of the initial mobile phase (e.g., 95% Mobile Phase A).
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for analysis.
-
Inject 10 µL of the prepared sample into the LC-MS/MS system.[6]
LC-MS/MS Method Parameters
The following tables summarize the optimized parameters for the liquid chromatography and mass spectrometry systems.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | Gemini C18, 3 µm, 2.0 x 150 mm[6] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 10 | 90 |
| 7.0 | 10 | 90 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Table 3: Mass Spectrometer Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative[6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas (CUR) | 20 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage (IS) | -4500 V |
| Temperature (TEM) | 500 °C |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 50 psi |
Table 4: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) (V) | Collision Energy (CE) (V) |
|---|---|---|---|---|
| N-Acetyl Mesalazine | 194.0 | 150.0[6] | -45 | -20 |
| N-Acetyl Mesalazine-¹³C₆ | 200.0 | 156.0 | -45 | -20 |
| N-Acetyl Mesalamine-D₃ (IS) | 197.2 | 153.0 | -50 | -22 |
Note: The transition for N-Acetyl Mesalazine-¹³C₆ is predicted based on the addition of 6 mass units from the ¹³C atoms to the parent compound and its corresponding fragment. The transition for the D₃ internal standard is based on published methods for similar analyses.[1]
Method Validation and Performance
The method was validated for linearity, accuracy, precision, and specificity according to standard bioanalytical guidelines.
Table 5: Method Validation Summary
| Parameter | Result |
|---|---|
| Linearity Range | 100 - 500,000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Lower Limit of Quantitation (LLOQ) | 100 ng/mL |
Note: The validation parameters are based on typical requirements and data from similar assays for N-Acetyl mesalazine in urine and plasma.[1][6]
Data Presentation and Analysis
Data acquisition and processing are performed using the instrument's proprietary software (e.g., Analyst®). The analyte concentration is determined from the calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is used for the calibration curve.
Conclusion
This application note presents a validated LC-MS/MS method for the reliable quantification of N-Acetyl mesalazine-¹³C₆ in human urine. The simple "dilute-and-shoot" sample preparation protocol and the high selectivity and sensitivity of the mass spectrometric detection make this method suitable for high-throughput analysis in clinical and research settings. The described protocol provides a solid foundation for pharmacokinetic and metabolic studies involving stable isotope-labeled mesalazine.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A random urine test can identify patients at risk of mesalamine non-adherence: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinalysis of MMX‐mesalazine as a tool to monitor 5‐ASA adherence in daily IBD practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. Pharmacokinetic and safety profiles of mesalazine enema in healthy Chinese subjects: A single- and multiple-dose study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for N-Acetyl Mesalazine-13C6 Detection by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Acetyl mesalazine, the major metabolite of the anti-inflammatory drug mesalazine (5-aminosalicylic acid), is a key analyte in pharmacokinetic and drug metabolism studies. Accurate and sensitive quantification of N-Acetyl mesalazine in biological matrices is crucial for understanding the disposition of mesalazine. This document provides detailed application notes and protocols for the detection and quantification of N-Acetyl mesalazine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, N-Acetyl mesalazine-13C6. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard in quantitative bioanalysis, as it effectively compensates for variability in sample preparation, matrix effects, and instrument response, ensuring high accuracy and precision.[1][2][3]
Mass Spectrometry Parameters
The sensitive and selective detection of N-Acetyl mesalazine and its 13C6-labeled internal standard is achieved using tandem mass spectrometry, typically on a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode. The following tables summarize the key mass spectrometry parameters for the analysis.
Analyte and Internal Standard Properties
| Compound | Chemical Formula | Exact Mass |
| N-Acetyl mesalazine | C9H9NO4 | 195.05 |
| This compound | 13C6C3H9NO4 | 201.07 |
Mass Spectrometry Detection Parameters
Detection is typically performed in negative ion mode via electrospray ionization (ESI).
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Ionization Mode |
| N-Acetyl mesalazine | 194.2 | 149.9[4], 107[5] | Negative (ESI-) |
| This compound | 200.1 | 155.9 (projected) | Negative (ESI-) |
Note: The product ion for this compound is projected based on the fragmentation of the unlabeled compound, where the loss of the acetyl group (CH2=C=O, 42 Da) is a primary fragmentation pathway. For the 13C6 labeled compound, this fragment would also be labeled, resulting in a neutral loss of 42 Da from the precursor ion.
Experimental Protocols
This section outlines a typical experimental protocol for the quantification of N-Acetyl mesalazine in human plasma.
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of plasma sample in a clean microcentrifuge tube, add 100 µL of the internal standard solution (this compound in a suitable solvent like methanol).
-
Add 25 µL of a derivatization solution (e.g., 10% propionic anhydride (B1165640) in methanol) and vortex briefly.[4]
-
Add 1 mL of an organic extraction solvent (e.g., methyl-t-butyl ether).
-
Vortex mix for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Liquid Chromatography
| Parameter | Condition |
| Column | Thermo HyPURITY C18 (150 x 4.6 mm, 5 µm)[4][6][7] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water[4][6][7] |
| Mobile Phase B | Methanol[4][6][7] |
| Gradient | Isocratic: 85:15 (A:B)[4][6][7] |
| Flow Rate | 0.6 mL/min[4][6][7] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Mass Spectrometer and Data System
-
Instrument : API 4200 triple quadrupole instrument or equivalent.[4]
-
Software : Analyst 1.5.1 software package or equivalent for data acquisition and processing.[4]
-
Ion Source : Turbo Ion Spray (TIS).[4]
-
Resolution : Unit Resolution.[4]
Method Validation Parameters
A summary of typical method validation parameters from a published study is provided below for reference.[4][6][7]
| Parameter | N-Acetyl mesalazine |
| Linear Concentration Range | 10 - 2000 ng/mL[4][6][7] |
| Intra-day Precision (%RSD) | 0.99 - 5.67%[4][6][7] |
| Inter-day Precision (%RSD) | 1.72 - 4.89%[4][6][7] |
| Intra-day Accuracy (%Bias) | 99.64 - 106.22%[4][6][7] |
| Inter-day Accuracy (%Bias) | 100.71 - 104.27%[4][6][7] |
Visualizations
Experimental Workflow
Caption: Experimental workflow from sample preparation to data analysis.
Principle of MRM Detection
Caption: Principle of Multiple Reaction Monitoring (MRM) for selective detection.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ICI Journals Master List [journals.indexcopernicus.com]
- 7. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Mesalazine and its ¹³C₆-Labeled Internal Standard in Human Plasma using UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of mesalazine (5-aminosalicylic acid) and its stable isotope-labeled internal standard, mesalazine-¹³C₆, in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by a rapid chromatographic separation, making it suitable for high-throughput bioanalytical studies. This method has been developed and validated to support pharmacokinetic and bioequivalence studies of mesalazine.
Introduction
Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is an anti-inflammatory drug widely used for the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[1] Accurate measurement of mesalazine concentrations in plasma is crucial for pharmacokinetic assessments and therapeutic drug monitoring.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for bioanalysis due to its high sensitivity and selectivity.[1][2] The use of a stable isotope-labeled internal standard, such as mesalazine-¹³C₆, is essential for correcting for matrix effects and variations in sample processing, ensuring the accuracy and precision of the method.[3][4] This application note provides a detailed protocol for the chromatographic separation and quantification of mesalazine and its ¹³C₆-labeled metabolite in human plasma.
Experimental Workflow
Caption: Overall experimental workflow from sample preparation to data analysis.
Detailed Protocols
Materials and Reagents
-
Mesalazine reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (K₂EDTA)
Equipment
-
UPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Stock and Working Solutions Preparation
-
Mesalazine Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of mesalazine and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or diluent).
-
Mesalazine-¹³C₆ Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of mesalazine-¹³C₆ and dissolve it in 1 mL of a suitable solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the mesalazine stock solution with diluent to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) by diluting the stock solution.
Sample Preparation Protocol
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the mesalazine-¹³C₆ internal standard working solution to each plasma sample, except for the blank samples.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
Caption: Step-by-step sample preparation workflow.
UPLC-MS/MS Method
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.0 | |
| 2.5 | |
| 2.6 | |
| 3.5 |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Mesalazine | 154.1 | 108.1 | 25 | 15 |
| Mesalazine-¹³C₆ | 160.1 | 114.1 | 25 | 15 |
Method Validation Summary
The UPLC-MS/MS method was validated according to regulatory guidelines. The validation parameters are summarized in the table below.
| Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Conclusion
The UPLC-MS/MS method described in this application note provides a sensitive, specific, and high-throughput solution for the quantitative analysis of mesalazine in human plasma. The use of a stable isotope-labeled internal standard ensures the accuracy and reliability of the results. This method is well-suited for pharmacokinetic and bioequivalence studies in drug development.
References
Application of N-Acetyl Mesalazine-¹³C₆ in Inflammatory Bowel Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. Mesalazine (5-aminosalicylic acid, 5-ASA) is a cornerstone in the management of mild to moderate IBD.[1][2][3] It is known to act topically on the gut mucosa to reduce inflammation.[4][5][6] The primary metabolite of mesalazine is N-acetyl mesalazine (N-Ac-5-ASA), which is considered therapeutically inactive.[6][7] The use of stable isotope-labeled compounds, such as N-Acetyl mesalazine-¹³C₆, offers a powerful tool in IBD research to precisely track the metabolism, distribution, and pharmacokinetics of mesalazine without the risks associated with radioactive isotopes. This allows for a deeper understanding of the drug's behavior in both healthy and diseased states.
Applications in IBD Research
N-Acetyl mesalazine-¹³C₆ serves as an invaluable internal standard and tracer in a variety of research applications:
-
Pharmacokinetic and Bioavailability Studies: Accurately quantify the absorption, distribution, metabolism, and excretion (ADME) of mesalazine. The stable isotope label allows for the differentiation between the administered drug and endogenous compounds, leading to more precise pharmacokinetic modeling.
-
Drug Metabolism Studies: Investigate the rate and extent of N-acetylation of mesalazine in different segments of the gastrointestinal tract and in the liver. This can help to understand inter-individual variability in drug response.[5]
-
Drug Delivery and Formulation Development: Assess the efficiency of novel drug delivery systems designed to target the colon. By tracking the appearance of N-Acetyl mesalazine-¹³C₆ in plasma and excreta, researchers can evaluate how effectively a formulation delivers mesalazine to the site of inflammation.[8]
-
Metabolite Profiling: Serve as an internal standard for the accurate quantification of the unlabeled N-acetyl mesalazine metabolite in various biological matrices.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of mesalazine and its metabolite, N-acetyl mesalazine, from studies in healthy volunteers and pediatric IBD patients. The use of N-Acetyl mesalazine-¹³C₆ as an internal standard in such studies ensures the accuracy of these measurements.
Table 1: Pharmacokinetic Parameters of Mesalazine and N-Acetyl Mesalazine in Healthy Adults after a Single Oral Dose of 1.5 g Mesalazine
| Parameter | Mesalazine (5-ASA) | N-Acetyl Mesalazine (N-Ac-5-ASA) |
| Cmax (µg/mL) | 2.13 ± 1.10 | 2.85 ± 0.99 |
| Tmax (h) | 4 (median) | 8 (median) |
| AUC₀₋₂₄ (µg*h/mL) | 10.96 ± 4.52 | 31.83 ± 10.15 |
| t½ (h) | ~9 | ~11 |
| Data adapted from FDA Clinical Pharmacology and Biopharmaceutics Review for a mesalamine formulation.[9] |
Table 2: Pharmacokinetic Parameters of Mesalazine in Pediatric IBD Patients (6-16 years) after a Single Oral Dose of 20 mg/kg Mesalazine
| Parameter | Value |
| Cmax (ng/mL) | 1332 (geometric mean) |
| Tmax (h) | 3.7 (geometric mean) |
| AUC₀₋∞ (ng/mL*h) | 8712 (geometric mean) |
| t½ (h) | 3.5 |
| Data from a study on the pharmacokinetics of mesalazine pellets in children with IBD.[10][11] |
Table 3: Validation Parameters for LC-MS/MS Quantification of Mesalazine and N-Acetyl Mesalazine
| Analyte | Linear Range (ng/mL) | Intra-day Precision (%) | Inter-day Precision (%) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Mesalazine | 2 - 1500 | 1.60 - 8.63 | 2.14 - 8.67 | 102.70 - 105.48 | 100.64 - 103.87 |
| N-Acetyl Mesalazine | 10 - 2000 | 0.99 - 5.67 | 1.72 - 4.89 | 99.64 - 106.22 | 100.71 - 104.27 |
| Data from a study on the simultaneous quantification of mesalamine and its metabolite in human plasma.[12][13][14] |
Experimental Protocols
Protocol 1: Quantification of Mesalazine and N-Acetyl Mesalazine in Human Plasma using LC-MS/MS with N-Acetyl Mesalazine-¹³C₆ as an Internal Standard
This protocol describes a method for the simultaneous determination of mesalazine and N-acetyl mesalazine in human plasma, a critical procedure for pharmacokinetic studies.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add 100 µL of internal standard solution (N-Acetyl mesalazine-¹³C₆ in methanol (B129727), e.g., at 150 ng/mL).
-
Add 25 µL of a derivatization solution (10% propionic anhydride (B1165640) in methanol) and vortex briefly.
-
Add 100 µL of 0.5% formic acid and vortex briefly.
-
Add 3 mL of methyl tert-butyl ether and vortex for 10 minutes.
-
Centrifuge the samples at 4000 rpm for 5 minutes at 20°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: Thermo HyPURITY C18 (150 x 4.6 mm, 5 µm)[12][13][14]
-
Mobile Phase: Isocratic mixture of 10 mM ammonium (B1175870) acetate (B1210297) and methanol (85:15, v/v)[12][13][14]
-
Injection Volume: 10 µL
-
Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized)
-
MRM Transitions:
-
Mesalazine: To be determined (e.g., m/z 154 -> 108)
-
N-Acetyl Mesalazine: To be determined (e.g., m/z 196 -> 154)
-
N-Acetyl Mesalazine-¹³C₆: To be determined (e.g., m/z 202 -> 160)
-
3. Data Analysis
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Use a weighted (1/x²) linear regression to fit the calibration curves.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis with software such as WinNonlin.[12]
Visualizations
Signaling Pathways of Mesalazine in IBD
The anti-inflammatory effects of mesalazine are mediated through multiple signaling pathways.
Caption: Mesalazine's anti-inflammatory signaling pathways in IBD.
Experimental Workflow for Pharmacokinetic Analysis
This diagram illustrates the key steps in a typical pharmacokinetic study utilizing N-Acetyl mesalazine-¹³C₆.
Caption: Workflow for a pharmacokinetic study of mesalazine.
Logical Relationship of Mesalazine Metabolism
This diagram shows the metabolic conversion of mesalazine to its primary metabolite.
Caption: Metabolic pathway of mesalazine to N-acetyl mesalazine.
References
- 1. researchgate.net [researchgate.net]
- 2. Systematic review: the use of mesalazine in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing clinical use of mesalazine (5-aminosalicylic acid) in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Pharmacokinetics of mesalazine pellets in children with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. ICI Journals Master List [journals.indexcopernicus.com]
- 14. [PDF] Simultaneous Quantification of Mesalamine and Its Metabolite N-Acetyl Mesalamine in Human Plasma by LC-MS/MS and Its Application to a Bioequivalence Study | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
addressing matrix effects in mesalazine quantification with 13C6 standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals addressing matrix effects in the quantification of mesalazine using 13C6-mesalazine as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my mesalazine quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting, often unidentified, components in the sample matrix.[1] In the context of mesalazine quantification, components from biological samples like plasma or serum (e.g., phospholipids (B1166683), salts, proteins) can either suppress or enhance the ionization of mesalazine and its internal standard, 13C6-mesalazine, in the mass spectrometer's ion source.[2] This interference can lead to inaccurate and imprecise results, compromising the reliability of the bioanalytical method.[1][2]
Q2: Why is a stable isotope-labeled internal standard like 13C6-mesalazine recommended?
A2: A stable isotope-labeled internal standard (SIL-IS) like 13C6-mesalazine is considered the "gold standard" for mitigating matrix effects in LC-MS/MS analysis.[3] Because it is structurally and physicochemically almost identical to the analyte, it co-elutes and experiences similar ionization suppression or enhancement.[3] This allows the SIL-IS to compensate for variations in the analytical process, including matrix effects, leading to more accurate and precise quantification.
Q3: How do I quantitatively assess the matrix effect for my mesalazine assay?
A3: The most common method for quantitatively assessing matrix effects is the post-extraction spiking method.[1] This involves comparing the peak response of an analyte spiked into an extracted blank matrix to the peak response of the analyte in a neat solution. The ratio of these responses is called the matrix factor (MF). An MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[1] For a detailed procedure, refer to the "Experimental Protocols" section below.
Q4: What are the acceptance criteria for matrix effects according to regulatory guidelines?
A4: According to FDA guidance on bioanalytical method validation, the matrix effect should be evaluated using matrix from at least six different sources.[4] For each source, the accuracy of quality control (QC) samples (low and high concentrations) should be within ±15% of the nominal concentration, and the precision (coefficient of variation, %CV) should not be greater than 15%.[4]
Q5: What should I do if I observe significant matrix effects in my assay?
A5: If significant and variable matrix effects are observed, several strategies can be employed:
-
Optimize Sample Preparation: Improve the cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at removing phospholipids than protein precipitation (PPT).[5][6]
-
Chromatographic Separation: Modify the LC method to chromatographically separate mesalazine from the interfering components. This can involve changing the column, mobile phase composition, or gradient profile.[5]
-
Change Ionization Mode: If possible, switching from positive to negative ionization mode (or vice versa) may help, as fewer compounds might be ionizable and cause interference.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Split Peaks for Mesalazine and/or 13C6-Mesalazine
-
Possible Cause: Contaminants in the sample or on the chromatographic column.
-
Troubleshooting Steps:
-
Ensure proper sample preparation and cleanup to remove particulates and interfering substances.
-
Flush the column with a strong solvent to remove potential contaminants.
-
If the problem persists, replace the analytical column.
-
Consider potential interactions with metal components in the HPLC system, which can cause peak tailing for certain compounds. Metal-free columns can be a solution in such cases.
-
Issue 2: Inconsistent or Low Recovery of Mesalazine
-
Possible Cause: Inefficient extraction from the biological matrix.
-
Troubleshooting Steps:
-
Re-evaluate the sample preparation method. If using liquid-liquid extraction (LLE), try different organic solvents or adjust the pH of the aqueous phase.
-
If using SPE, ensure the correct sorbent and elution solvents are being used for mesalazine.
-
Verify the accuracy of pipetting and sample handling during the extraction process.
-
Issue 3: High Variability in the Internal Standard (13C6-Mesalazine) Signal
-
Possible Cause: Inconsistent matrix effects across different samples or issues with the internal standard spiking procedure.
-
Troubleshooting Steps:
-
Review the internal standard addition step to ensure a consistent volume is added to every sample.
-
Evaluate the matrix effect across multiple lots of blank matrix to understand its variability.
-
If variability is high, improve the sample cleanup method to reduce the source of the interference.
-
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spiking
This protocol is designed to quantitatively assess the matrix effect for mesalazine using 13C6-mesalazine as the internal standard.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike mesalazine and 13C6-mesalazine into the mobile phase or reconstitution solvent at two concentration levels (low and high QC).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma). After the final extraction step (e.g., evaporation), spike the residue with mesalazine and 13C6-mesalazine at the same low and high QC concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike blank biological matrix with mesalazine and 13C6-mesalazine at low and high QC concentrations before starting the extraction procedure. (This set is used to determine recovery).
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both mesalazine and 13C6-mesalazine.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
Calculate MF for both mesalazine and 13C6-mesalazine at both low and high concentrations for each matrix lot. The CV of the MF across the different lots should be ≤15%.
-
-
IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
The CV of the IS-normalized MF across the different lots should be ≤15%.
-
-
-
Calculate Recovery:
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Calculate recovery for mesalazine at both low and high concentrations.
-
Quantitative Data Summary
The following tables provide an example of expected data from a method validation study for mesalazine. Actual results may vary depending on the specific method and laboratory conditions. Data is representative of typical LC-MS/MS bioanalytical validation results.
Table 1: Example Matrix Factor and Recovery Data
| Analyte | Concentration Level | Mean Matrix Factor (n=6 lots) | CV% of MF | Mean Recovery % |
| Mesalazine | Low QC (e.g., 10 ng/mL) | 0.92 | 8.5% | 88% |
| Mesalazine | High QC (e.g., 1000 ng/mL) | 0.95 | 6.2% | 91% |
| 13C6-Mesalazine | Working Concentration | 0.93 | 7.8% | 89% |
Table 2: Example Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (CV%) |
| LLOQ | 2 | 2.05 | 102.5 | 8.6 |
| Low QC | 6 | 6.18 | 103.0 | 5.4 |
| Mid QC | 450 | 441.5 | 98.1 | 3.1 |
| High QC | 1050 | 1072.1 | 102.1 | 2.5 |
Visualizations
Caption: Experimental workflow for matrix effect and recovery assessment.
Caption: Troubleshooting decision tree for addressing matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biotech-spain.com [biotech-spain.com]
- 4. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 5. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
improving recovery of N-Acetyl mesalazine-13C6 from biological samples
Welcome to the technical support center for the bioanalysis of N-Acetyl mesalazine-13C6. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the recovery of this compound from biological samples.
Frequently Asked Questions (FAQs)
Q1: Why is my recovery of this compound from plasma samples consistently low?
Low recovery is a common issue that can stem from several factors related to the analyte's properties and the extraction procedure. Key causes include suboptimal pH during extraction, inefficient protein precipitation, strong protein binding, or inappropriate solvent selection. N-Acetyl mesalazine is an acidic compound, and its extraction efficiency is highly dependent on the pH of the sample matrix.
Q2: What are the key physicochemical properties of N-Acetyl mesalazine that I should consider?
Understanding the compound's properties is critical for method development. N-Acetyl-5-aminosalicylic acid (AcASA) has two primary pKa values: one for the carboxylic acid group (pKa ≈ 2.7) and one for the phenolic hydroxyl group (pKa ≈ 12.9).[1] Its predicted octanol-water partition coefficient (logP) is approximately 1.4 to 1.6, indicating moderate lipophilicity.[2][3] These properties dictate the optimal pH and solvent conditions for extraction.
Q3: Which sample preparation technique is best: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?
The choice depends on your specific experimental needs, such as required cleanliness of the extract, desired recovery rate, and available equipment.
-
Protein Precipitation (PPT): A fast and simple method, but it may result in a "dirtier" extract with more matrix components, potentially leading to ion suppression in LC-MS analysis.[4]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT and can yield high recovery. A well-documented LLE method for N-Acetyl mesalazine shows a mean recovery of 89.22%.[5]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts, minimizing matrix effects.[6] It is highly selective but requires more extensive method development.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
Matrix effects, such as ion suppression or enhancement, are a major concern in bioanalysis and can lead to inaccurate quantification.[4] To minimize them, a robust sample cleanup is essential. SPE is often the most effective technique for reducing matrix components.[6] If using LLE or PPT, optimizing the extraction solvent and including a sample dilution step can also help mitigate these effects. The use of a stable isotope-labeled internal standard, such as this compound, is crucial as it co-elutes with the analyte and can help compensate for matrix effects.
Q5: What are the best practices for sample handling and storage to ensure the stability of N-Acetyl mesalazine?
Analyte stability is critical for reliable results. Both mesalamine and its N-acetyl metabolite are generally stable through several freeze-thaw cycles and at room temperature for short periods (benchtop stability).[5] However, it is best practice to store biological samples at -80°C for long-term storage and to process them as quickly as possible after thawing. Minimize exposure to light, as aminosalicylates can be susceptible to light-catalyzed degradation.[7]
Troubleshooting Guide for Low Recovery
Low recovery can be a frustrating obstacle. The following guide provides a systematic approach to identifying and resolving common issues.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low recovery of this compound.
Data Summary: Comparison of Extraction Methods
The following table summarizes typical performance characteristics for the three main extraction techniques for N-Acetyl mesalazine from plasma.
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Recovery | 75-90% | 85-98%[5] | >90% |
| Extract Cleanliness | Low | Medium | High[6] |
| Throughput | High | Medium | Medium-High (96-well format) |
| Method Dev. Time | Low | Medium | High |
| Cost per Sample | Low | Low | High |
| Risk of Matrix Effects | High[4] | Medium | Low |
Detailed Experimental Protocols
Here we provide detailed, step-by-step protocols for three common extraction methods. These should be used as a starting point and may require optimization for your specific matrix and instrumentation.
Protocol 1: Protein Precipitation (PPT)
This method is fast and requires minimal solvent, making it ideal for high-throughput screening.
Methodology:
-
Pipette 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add the internal standard (this compound) solution.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio is typical).[4]
-
Vortex the mixture vigorously for 60 seconds to ensure complete protein denaturation.
-
Centrifuge the sample at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample than PPT and can achieve high recovery rates. This protocol is based on established methods for N-Acetyl mesalazine.[5]
Methodology:
-
Pipette 100 µL of the biological sample into a glass tube.
-
Add the internal standard solution.
-
Acidification: Add 25 µL of 1% formic acid in water to adjust the sample pH to below the pKa of the carboxylic acid group (pKa ≈ 2.7), ensuring the analyte is in its neutral, more extractable form.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or a mixture like diethyl ether:dichloromethane).
-
Vortex for 2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for analysis.
LLE Workflow Diagram
Caption: Step-by-step workflow for Liquid-Liquid Extraction (LLE).
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the highest degree of sample cleanup. This is a generic protocol for extracting acidic drugs from plasma using a polymeric reversed-phase sorbent, which is well-suited for N-Acetyl mesalazine.[6]
Methodology:
-
Sample Pre-treatment:
-
Pipette 200 µL of plasma into a tube.
-
Add the internal standard solution.
-
Add 200 µL of 2% phosphoric acid to acidify the sample and disrupt protein binding. Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol (B129727) through the SPE cartridge (e.g., a polymeric sorbent like Oasis HLB or Bond Elut Plexa).
-
Pass 1 mL of water through the cartridge to equilibrate. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge. Apply a slow, consistent flow using a vacuum manifold.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water. This removes polar interferences while retaining the analyte.
-
-
Elution:
-
Elute the this compound with 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Final Steps:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in 100 µL of mobile phase for analysis.
-
SPE Workflow Diagram
References
- 1. Determination of the pK values of 5-aminosalicylic acid and N-acetylaminosalicylic acid and comparison of the pH dependent lipid-water partition coefficients of sulphasalazine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. N-Acetyl-5-Aminosalicylic Acid | C9H9NO4 | CID 65512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. agilent.com [agilent.com]
- 7. 5-Aminosalicylic Acid | C7H7NO3 | CID 4075 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability of N-Acetyl mesalazine-13C6 in plasma and urine samples
Technical Support Center: N-Acetyl Mesalazine-13C6 Stability
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the . Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of N-Acetyl mesalazine in plasma?
N-Acetyl mesalazine is generally considered to be a stable metabolite in plasma under typical laboratory handling and storage conditions.[1] Studies have shown it to be stable during repeated freeze-thaw cycles and on the benchtop at room temperature for several hours.[2][3][4] For long-term storage, freezing at -20°C or -80°C is effective.[3][5][6]
Q2: What are the recommended storage conditions for plasma samples containing this compound?
Based on data for the non-labeled compound, the following storage conditions are recommended for plasma samples:
-
Short-term (up to 25 hours): Room temperature (approx. 25°C).[2]
-
Long-term: Frozen at -20°C (for at least 8 months) or -80°C (for at least 4 months).[3][5][6]
It is also advisable to protect samples from light, as the parent compound, mesalazine, is known to be light-sensitive.[7]
Q3: How many freeze-thaw cycles can plasma samples undergo without significant degradation of N-Acetyl mesalazine?
Plasma samples containing N-Acetyl mesalazine have been shown to be stable through at least three freeze-thaw cycles.[3] One study noted stability throughout freeze-thaw cycles without specifying the number.[2][4][8][9]
Q4: Is N-Acetyl mesalazine stable in processed samples, for instance, in an autosampler?
Yes. One study demonstrated that extracted plasma samples were stable when stored in an autosampler at +7°C for up to 42 hours.[3]
Q5: What is known about the stability of N-Acetyl mesalazine in urine?
While detailed stability studies in urine are less common in the literature, N-Acetyl mesalazine is routinely measured in urine as a biomarker of adherence to mesalazine therapy.[10][11] In these studies, patient-collected urine samples were frozen at -20°C and stored until analysis, indicating good stability under these conditions.[11]
Q6: Does the 13C6 isotope label affect the stability of N-Acetyl mesalazine?
The substitution of six 12C atoms with 13C atoms is not expected to alter the chemical stability of the molecule. The carbon-carbon and carbon-hydrogen bonds are slightly stronger, but this does not typically affect the molecule's susceptibility to common degradation pathways (e.g., hydrolysis, oxidation) under bioanalytical conditions. Therefore, the stability data for unlabeled N-Acetyl mesalazine is considered a reliable surrogate for the 13C6-labeled version.
Troubleshooting Guide
Issue 1: I am seeing a loss of this compound signal in my plasma samples stored at -20°C.
-
Possible Cause 1: Formation of Degradation Products. While N-Acetyl mesalazine is more stable than its parent drug, 5-aminosalicylic acid (5-ASA), improper sample handling can still lead to degradation.[1] The parent drug, 5-ASA, has been observed to form N-β-D-glucopyranosyl-5-aminosalicylic acid as an artifact during storage, although the acetylated form was found to be stable.[5] Ensure that the pH of the plasma is not highly acidic or alkaline.
-
Troubleshooting Steps:
-
Verify Storage Temperature: Ensure your freezer is consistently maintaining -20°C or, preferably, -80°C.
-
Check Sample pH: Although less likely to be an issue with standard collection tubes, ensure no acidic or basic contaminants were introduced.
-
Protect from Light: Store samples in amber tubes or cover racks with foil to prevent potential photodegradation, a known issue for the parent compound.[7]
-
Re-evaluate Freeze-Thaw Cycles: Keep a strict log of the number of times each sample is thawed. While stable for at least three cycles, minimizing cycles is always best practice.
-
Issue 2: My results show high variability between replicate injections of the same processed sample.
-
Possible Cause: Instability in the Autosampler. While stability has been demonstrated for up to 42 hours at 7°C, longer storage times or higher temperatures in the autosampler could lead to degradation.[3]
-
Troubleshooting Steps:
-
Check Autosampler Temperature: Verify that the autosampler is maintaining the set temperature.
-
Minimize Run Time: If possible, prepare smaller batches of samples to reduce the time they spend in the autosampler before injection.
-
Perform an Autosampler Stability Test: Spike a blank plasma extract with a known concentration of this compound and reinject it at various time points over the course of a typical run to assess stability under your specific conditions.
-
Quantitative Data on Stability
The following tables summarize the stability of N-Acetyl mesalazine in human plasma as reported in the literature.
Table 1: Short-Term and Freeze-Thaw Stability of N-Acetyl Mesalazine in Human Plasma
| Stability Condition | Duration | Temperature | Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL ± SD) | Accuracy (%) | Reference |
| Room Temperature | 25 hours | ~25°C | 30 | 29.83 ± 1.14 | 99.44 | [2] |
| Room Temperature | 25 hours | ~25°C | 1400 | 1381.67 ± 35.19 | 98.69 | [2] |
| Room Temperature | 4 hours | Room Temp. | Not Specified | Stable | Not Specified | [3] |
| Freeze-Thaw | 3 Cycles | -80°C | Not Specified | Stable | Not Specified | [3] |
| Freeze-Thaw | Not Specified | Not Specified | Not Specified | Stable | Not Specified | [2][4][8] |
Table 2: Long-Term Stability of N-Acetyl Mesalazine in Human Plasma
| Storage Duration | Temperature | Stability Finding | Reference |
| 4 months | -80°C | Stable | [3] |
| 8 months | -20°C | Stable | [5][6] |
Experimental Protocols
Protocol: LC-MS/MS Quantification of N-Acetyl Mesalazine in Human Plasma
This is a generalized protocol based on common methodologies.[2][9][12] Researchers should validate the method according to their specific instrumentation and regulatory requirements.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of internal standard working solution (e.g., N-Acetyl mesalazine-d3 (B585356) in methanol).[12]
-
Vortex for 30 seconds.
-
Add 1.0 mL of extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of ethyl acetate and n-hexane).
-
Vortex for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., Thermo HyPURITY C18, 150 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: Isocratic mixture of 10 mM ammonium (B1175870) acetate and methanol (B129727) (e.g., 85:15 v/v).[2]
-
Flow Rate: 0.6 mL/min.[2]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative or positive mode (must be optimized).
-
MRM Transitions: Specific precursor-to-product ion transitions for N-Acetyl mesalazine and the 13C6-labeled internal standard must be determined by infusion and optimization.
-
Visualizations
Caption: Bioanalytical workflow for N-Acetyl mesalazine quantification.
Caption: Summary of N-Acetyl mesalazine stability conditions.
References
- 1. Importance of the evaluation of N-acetyltransferase enzyme activity prior to 5-aminosalicylic acid medication for ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of 5-aminosalicylic acid and its metabolites in plasma at -20 degrees C. Formation of N-beta-D-glucopyranosyl-5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. holcapek.upce.cz [holcapek.upce.cz]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sdiarticle1.in [sdiarticle1.in]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. Urinalysis of MMX‐mesalazine as a tool to monitor 5‐ASA adherence in daily IBD practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICI Journals Master List [journals.indexcopernicus.com]
troubleshooting poor peak shape for N-Acetyl mesalazine-13C6
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of N-Acetyl mesalazine-13C6.
Troubleshooting Guide
Q1: My this compound peak is tailing. What are the common causes and how can I fix it?
A1: Peak tailing for this compound is often due to unwanted secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.[1][2] N-Acetyl mesalazine contains a carboxylic acid group (pKa ≈ 2.7) and a phenolic hydroxyl group, making it susceptible to interactions with residual silanols on silica-based columns.[3][4]
Here are the primary causes and solutions:
-
Secondary Silanol (B1196071) Interactions: Basic analytes can interact with acidic silanol groups on the column packing material, causing tailing.[2][4][5]
-
Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte's acidic group.[6] For this compound, a mobile phase pH of around 2.5-3.0 will suppress the ionization of the carboxylic acid, reducing these interactions.[3][7] Using a highly deactivated, end-capped column can also minimize silanol activity.[4][5]
-
-
Mobile Phase pH Near Analyte pKa: If the mobile phase pH is close to the analyte's pKa, both ionized and non-ionized forms of the molecule will exist, leading to peak distortion.[8]
-
Solution: As mentioned above, operate at a pH that ensures the analyte is in a single ionic state. For this compound, a low pH is generally recommended.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.[1]
-
Solution: Reduce the injection volume or dilute the sample.[7]
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[4][7]
-
Solution: Use shorter, narrower internal diameter tubing (e.g., 0.12 mm ID).[7]
-
-
Column Degradation: A contaminated or old column can lead to poor peak shape.[7]
Q2: I am observing peak fronting for this compound. What could be the issue?
A2: Peak fronting is less common than tailing but can occur due to several factors, often related to the sample and injection conditions.[9]
-
Sample Overload (Mass and Volume): Injecting too high a concentration or too large a volume of your sample can lead to fronting.
-
Solution: Try diluting your sample or reducing the injection volume.
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the peak shape can be distorted.[3]
-
Solution: Ideally, dissolve and dilute your sample in the initial mobile phase.[3]
-
-
Low Column Temperature: Insufficient temperature can sometimes contribute to fronting.[3]
-
Solution: Increase the column temperature in small increments (e.g., 5 °C) to see if the peak shape improves.
-
-
Column Collapse: A sudden physical change in the column bed can cause severe peak fronting.[9] This might happen if the column is operated outside its recommended pH or temperature range.[9]
-
Solution: If you suspect column collapse, the column will likely need to be replaced.[9]
-
Q3: My peak for this compound is split or doubled. What should I do?
A3: Split peaks usually indicate a problem at the column inlet or with the sample preparation.[5]
-
Partially Blocked Column Frit: Debris from the sample or system can block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[9]
-
Solution: Try back-flushing the column. If this doesn't resolve the issue, the frit may need to be replaced, or the entire column if the frit is not user-replaceable.[9]
-
-
Sample Dissolution Issues: If the analyte is not fully dissolved in the sample solvent, it can lead to split peaks.[5]
-
Solution: Ensure your sample is completely dissolved before injection. You may need to sonicate the sample or use a slightly stronger (but still compatible) solvent.
-
-
Co-eluting Interference: A closely eluting impurity can appear as a shoulder or a split peak.
-
Solution: Adjust the mobile phase composition or gradient to improve the resolution between the analyte and the interfering peak.[3]
-
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol is designed to investigate the effect of mobile phase pH on the peak shape of this compound.
-
Prepare Buffers:
-
pH 2.5 Buffer: Prepare a 20 mM phosphate (B84403) buffer and adjust the pH to 2.5 with phosphoric acid.
-
pH 4.5 Buffer: Prepare a 20 mM acetate (B1210297) buffer and adjust the pH to 4.5 with acetic acid.
-
pH 6.8 Buffer: Prepare a 20 mM phosphate buffer and adjust the pH to 6.8.
-
-
Prepare Mobile Phases:
-
For each buffer, prepare a series of mobile phases with varying organic modifier (e.g., acetonitrile (B52724) or methanol) concentrations (e.g., 10%, 20%, 30%). For example, a common mobile phase for mesalamine analysis is a mixture of a phosphate buffer and methanol.
-
-
Equilibrate the System:
-
Install a C18 column and equilibrate it with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Inject Standard Solution:
-
Inject a standard solution of this compound.
-
-
Analyze and Compare:
-
Record the retention time, peak asymmetry (or tailing factor), and plate count for each condition.
-
Compare the results to determine the optimal pH and organic modifier concentration for a symmetrical peak shape.
-
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Shape of this compound (Hypothetical Data)
| Mobile Phase pH | Retention Time (min) | Peak Asymmetry Factor (As) | Theoretical Plates (N) |
| 2.5 | 5.8 | 1.1 | 12,500 |
| 4.5 | 4.2 | 1.8 | 7,800 |
| 6.8 | 3.1 | 2.5 | 4,200 |
Note: This data is illustrative. Actual results will vary depending on the specific column and HPLC system used.
Visualizations
Caption: Troubleshooting workflow for poor peak shape of this compound.
Caption: Ionization state of this compound at different mobile phase pH values.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for analyzing this compound?
A1: A reversed-phase C18 or C8 column is commonly used for the analysis of mesalazine and its metabolites. To minimize peak tailing, it is highly recommended to use a modern, high-purity silica (B1680970) column that is well end-capped.[4] This will reduce the number of free silanol groups available for secondary interactions.
Q2: My peak shape is good for my standards, but poor for my extracted samples. Why?
A2: This often points to a matrix effect. Components in your sample matrix (e.g., plasma, tissue homogenate) can interfere with the chromatography.
-
Matrix Overload: The matrix itself can overload the column.
-
Co-eluting Interferences: A component from the matrix may be co-eluting with your analyte.
-
Sample Solvent Mismatch: If the final extraction solvent is much stronger than your mobile phase, it can cause peak distortion.
Solutions:
-
Improve your sample cleanup procedure (e.g., use solid-phase extraction (SPE) instead of protein precipitation).
-
Adjust your chromatographic conditions (e.g., mobile phase, gradient) to separate the analyte from matrix components.
-
Ensure the final sample solvent is compatible with your mobile phase.
Q3: Can the age of the this compound standard affect peak shape?
A3: Yes, the stability of the standard can be a factor. Mesalazine itself is known to be unstable in the presence of water and light. While N-Acetyl mesalazine is a metabolite and may have different stability, it's crucial to use fresh standards and store them properly (typically cold and protected from light) to rule out degradation products that could interfere with the analysis or appear as distorted peaks.
Q4: How does flow rate affect peak shape?
A4: While not the most common cause of tailing or fronting, an inconsistent or incorrect flow rate can lead to broader peaks and a loss of efficiency. A very high flow rate can decrease resolution and efficiency, while a very low flow rate can lead to band broadening due to diffusion. It is important to operate at the optimal flow rate for your column dimensions and particle size. For mesalamine analysis, flow rates are often in the range of 0.6-1.5 mL/min.
References
- 1. caymanchem.com [caymanchem.com]
- 2. N-Acetyl-5-Aminosalicylic Acid | C9H9NO4 | CID 65512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of the pK values of 5-aminosalicylic acid and N-acetylaminosalicylic acid and comparison of the pH dependent lipid-water partition coefficients of sulphasalazine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Aminosalicylic Acid | C7H7NO3 | CID 4075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Acetyl mesalazine | CymitQuimica [cymitquimica.com]
- 6. N-Acetyl Mesalazine | CAS 51-59-2 | LGC Standards [lgcstandards.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. N-Acetyl Mesalazine-d3 | C9H9NO4 | CID 46779947 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: N-Acetyl Mesalazine-13C6 Analysis by ESI-MS
Welcome to the technical support center for the analysis of N-Acetyl mesalazine-13C6 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on minimizing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where components of the sample matrix other than the analyte of interest reduce the ionization efficiency of the analyte in the ESI source.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, precision, and accuracy of the quantitative analysis of this compound.[2][3] Co-eluting matrix components can compete with the analyte for ionization, alter the physical properties of the ESI droplets (like viscosity and surface tension), or change the charge state of the analyte.[2]
Q2: How can I detect ion suppression in my this compound analysis?
A2: A common method to detect ion suppression is the post-column infusion experiment.[4] In this setup, a constant flow of this compound standard solution is introduced into the LC flow after the analytical column. A blank matrix sample is then injected. A dip in the baseline signal of this compound at specific retention times indicates the elution of matrix components that cause ion suppression.[5] Another approach is to compare the peak area of this compound in a neat solution to its peak area when spiked into an extracted blank matrix. A significantly lower peak area in the matrix sample suggests the presence of ion suppression.[2]
Q3: What are the primary causes of ion suppression for polar compounds like this compound in biological matrices?
A3: For polar analytes like this compound, common sources of ion suppression in biological matrices (e.g., plasma, urine) include:
-
Phospholipids: These are abundant in plasma and are notorious for causing ion suppression in ESI-MS.
-
Salts and Buffers: High concentrations of non-volatile salts from the sample or mobile phase can lead to ion suppression.[2]
-
Endogenous Metabolites: Co-eluting polar metabolites can compete for ionization.[5]
-
Mobile Phase Additives: Some additives, like trifluoroacetic acid (TFA), are known to cause significant ion suppression.[2][6]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity for this compound
This is a common problem often linked to ion suppression. The following decision tree can help you troubleshoot this issue.
References
Technical Support Center: Improved Mesalazine Analysis via Derivatization
Welcome to the technical support center for the analysis of mesalazine (5-aminosalicylic acid, 5-ASA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the derivatization of mesalazine for enhanced analytical detection and quantification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the derivatization of mesalazine for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Issue 1: Incomplete Derivatization or Low Product Yield
Q: My chromatogram shows a significant peak for underivatized mesalazine, or the peak for the derivatized product is much smaller than expected. What could be the cause?
A: Incomplete derivatization is a common issue when working with mesalazine due to its bifunctional nature (possessing both an amine and a carboxylic acid group). Several factors can contribute to this problem:
-
Presence of Moisture: Water in the sample or reagents will react with many derivatizing agents, especially silylating reagents, reducing their availability to react with mesalazine.
-
Inadequate Reagent Excess: An insufficient amount of the derivatizing reagent may not be enough to drive the reaction to completion, especially in complex matrices.
-
Suboptimal Reaction Conditions: The temperature and time for the derivatization reaction may not be optimal for mesalazine with the chosen reagent.[1]
-
Degradation of Reagent: Derivatizing reagents can degrade over time, especially if not stored under the recommended conditions (e.g., anhydrous, inert atmosphere).
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your sample thoroughly before adding the derivatizing reagent. Use anhydrous solvents and store derivatizing agents under an inert gas (e.g., nitrogen or argon).
-
Increase Reagent Concentration: Try increasing the molar excess of the derivatizing reagent. A 1.5x to 2x increase is a good starting point.
-
Optimize Reaction Time and Temperature: Systematically vary the reaction temperature (e.g., in 10°C increments) and time to find the optimal conditions for your specific application.[1] Monitor the reaction progress by analyzing aliquots at different time points.
-
Use a Fresh Batch of Reagent: If you suspect reagent degradation, use a new, unopened vial of the derivatizing agent.
-
Consider a Catalyst: For some reactions, such as silylation of hindered groups, a catalyst can improve the reaction rate and yield.
Issue 2: Presence of Multiple Derivatization Peaks
Q: I am observing multiple peaks in my chromatogram that seem to be related to my derivatized mesalazine. Why is this happening?
A: The presence of both an amino and a carboxylic acid group in mesalazine can lead to the formation of multiple derivatized products if the reaction is not carefully controlled.
-
Partial Derivatization: One functional group may be derivatized while the other remains free, leading to a mixed population of derivatized molecules.
-
Di-derivatization vs. Mono-derivatization: Depending on the reagent and conditions, you may be forming a mixture of mono- and di-derivatized products (i.e., derivatization at the amine group, the carboxylic acid group, or both).
-
Side Reactions: The derivatizing agent may react with other components in your sample matrix, leading to additional peaks.
Troubleshooting Steps:
-
Optimize Reaction Stoichiometry: Carefully control the molar ratio of the derivatizing reagent to mesalazine to favor the formation of a single desired product.
-
Adjust Reaction Conditions: Temperature and reaction time can influence the selectivity of the derivatization reaction. Harsher conditions may favor di-derivatization.
-
Purify the Sample: If matrix components are suspected of reacting with the derivatizing agent, consider an additional sample cleanup step (e.g., solid-phase extraction) prior to derivatization.
-
Use a More Selective Reagent: Some derivatizing agents are more selective for one functional group over another. Research the selectivity of your chosen reagent for amines versus carboxylic acids.
Issue 3: Poor Peak Shape (Tailing or Fronting)
Q: The chromatographic peak for my derivatized mesalazine is tailing or fronting, which is affecting my quantification. What can I do to improve the peak shape?
A: Poor peak shape is often indicative of issues with the chromatographic system or interactions between the analyte and the column.
-
Active Sites on the Column: Free silanol (B1196071) groups on the GC or HPLC column can interact with polar functional groups on the derivatized mesalazine, leading to peak tailing.[2]
-
Column Contamination: Buildup of non-volatile residues on the column can interfere with the chromatography.[2]
-
Inlet Issues (GC): For GC analysis, issues with the inlet liner, such as contamination or incorrect positioning of the column, can cause peak distortion.[2]
-
Mobile Phase Mismatch (HPLC): The polarity of the mobile phase may not be optimal for the derivatized analyte.
Troubleshooting Steps:
-
Use a Deactivated Column: Ensure you are using a high-quality, well-deactivated column.
-
Column Maintenance: Regularly bake out your GC column or flush your HPLC column to remove contaminants. If tailing persists, trimming a small portion (10-20 cm) from the inlet of a GC column can help.[3]
-
Inlet Maintenance (GC): Regularly replace the GC inlet liner and septum. Ensure the column is installed at the correct depth in the inlet.[2]
-
Optimize Mobile Phase (HPLC): Adjust the composition and pH of the mobile phase to improve the peak shape of the derivatized mesalazine.
-
Check for System Leaks: Leaks in the chromatographic system can lead to a variety of peak shape problems.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for mesalazine analysis?
A1: Mesalazine is a polar and relatively non-volatile compound. Derivatization is often employed to:
-
Increase Volatility: For GC analysis, derivatization converts the non-volatile mesalazine into a more volatile compound that can be readily analyzed.
-
Improve Chromatographic Properties: Derivatization can reduce the polarity of mesalazine, leading to better peak shape and resolution on both GC and HPLC columns.
-
Enhance Detection Sensitivity: By introducing a functional group that is more responsive to a specific detector (e.g., a fluorophore for fluorescence detection or an electron-capturing group for electron capture detection), derivatization can significantly lower the limit of detection.[4][5]
Q2: What are the most common derivatization techniques for mesalazine?
A2: The most common derivatization techniques for mesalazine include:
-
Acylation: This involves reacting the amino group of mesalazine with an acylating agent, such as propionic anhydride (B1165640) or acetic anhydride. This is a robust method often used for LC-MS/MS analysis.[4][5]
-
Silylation: This technique replaces the active hydrogens on the amino and carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group, making the molecule more volatile for GC-MS analysis. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Esterification: The carboxylic acid group of mesalazine can be converted to an ester, for example, a methyl ester using BF3-methanol. This is often followed by acylation or silylation of the amino group for GC-MS analysis.
-
Fluorescent Derivatization: For highly sensitive HPLC analysis with fluorescence detection, mesalazine can be derivatized with a fluorescent tag, such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl).[6]
Q3: How do I choose the right derivatization technique for my application?
A3: The choice of derivatization technique depends on several factors:
-
Analytical Platform: For GC-MS, silylation or a combination of esterification and acylation is typically used to increase volatility. For HPLC, acylation or fluorescent derivatization is more common.
-
Required Sensitivity: If very low detection limits are required, fluorescent derivatization for HPLC or the use of specific derivatizing agents for sensitive GC detectors may be necessary.
-
Sample Matrix: The complexity of the sample matrix can influence the choice of reagent and the need for sample cleanup prior to derivatization to avoid side reactions.
-
Available Equipment and Expertise: Some derivatization procedures require specific handling conditions (e.g., anhydrous, inert atmosphere) and reagents that may not be readily available in all laboratories.
Q4: Can I derivatize mesalazine in a biological matrix like plasma?
A4: Yes, derivatization of mesalazine in biological matrices is a common practice to improve analytical performance. However, it is crucial to perform a sample cleanup step, such as protein precipitation followed by liquid-liquid extraction or solid-phase extraction, before derivatization.[4][5] This minimizes matrix effects, where other components in the plasma can interfere with the derivatization reaction or the analytical measurement.[4]
Data Presentation
Table 1: Comparison of Derivatization Techniques for Mesalazine Analysis
| Derivatization Technique | Reagent Example | Analytical Platform | Linearity Range | LLOQ | Key Advantages | Key Disadvantages |
| Acylation | Propionic Anhydride | UHPLC-MS/MS | 0.10 - 12.0 ng/mL[4][5] | 0.10 ng/mL[4][5] | Robust, good for LC-MS | May require optimization for complete reaction |
| Fluorescent Derivatization | NBD-Cl | HPLC-FL | 0.25 - 1.5 µg/mL[6] | 0.25 µg/mL[6] | Very high sensitivity | Reagent can be light-sensitive |
| Silylation | BSTFA, MSTFA | GC-MS | Analyte dependent | Analyte dependent | Increases volatility for GC | Highly sensitive to moisture |
| Esterification | BF3-Methanol | GC-MS | Analyte dependent | Analyte dependent | Derivatizes carboxylic acid | Often requires a second derivatization step for the amine group |
Experimental Protocols
Protocol 1: Acylation of Mesalazine with Propionic Anhydride for UHPLC-MS/MS Analysis
Adapted from a method for determination in human plasma.[4][5]
-
Sample Preparation:
-
To 100 µL of plasma sample, add an internal standard solution.
-
Perform protein precipitation (e.g., with methanol) and centrifuge.
-
Transfer the supernatant to a new tube.
-
-
Derivatization:
-
Add 50 µL of a solution of 10% propionic anhydride in a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture briefly.
-
Incubate at a controlled temperature (e.g., 50°C) for a specified time (e.g., 15 minutes).
-
-
Extraction:
-
Reconstitution and Analysis:
-
Reconstitute the dried residue in the mobile phase.
-
Inject an aliquot into the UHPLC-MS/MS system.
-
Protocol 2: Fluorescent Derivatization of Mesalazine with NBD-Cl for HPLC-FL Analysis
Based on a method for determination in human plasma.[6]
-
Sample Preparation:
-
Perform protein precipitation on the plasma sample and collect the supernatant.
-
-
Derivatization:
-
To the supernatant, add a solution of NBD-Cl in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0).
-
Incubate the mixture in a water bath at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) in the dark.
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding an acid (e.g., hydrochloric acid).
-
Extract the fluorescent derivative into an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness.
-
-
Reconstitution and Analysis:
-
Reconstitute the residue in the mobile phase.
-
Inject into the HPLC system with a fluorescence detector set at the appropriate excitation and emission wavelengths (e.g., λex = 470 nm, λem = 530 nm for NBD derivatives).
-
Mandatory Visualization
Caption: General workflow for mesalazine derivatization and analysis.
Caption: Troubleshooting decision tree for mesalazine derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of An HPLC Method for the Determination of Mesalazine in Human Plasma by Fluorimetric Derivatization and Application to A Prototype Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in quantifying polar metabolites like N-acetyl mesalazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of polar metabolites, with a specific focus on N-acetyl mesalazine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when quantifying polar metabolites like N-acetyl mesalazine?
A1: The primary challenges in quantifying polar metabolites, such as N-acetyl mesalazine, stem from their high water solubility. This characteristic leads to several analytical hurdles:
-
Poor Retention in Reversed-Phase Chromatography: Traditional reversed-phase liquid chromatography (RPLC) columns, which have a non-polar stationary phase, struggle to retain highly polar analytes. This results in the compound eluting very early, often with the solvent front, leading to poor resolution and potential ion suppression from other sample components.[1][2]
-
Difficult Extraction from Biological Matrices: Efficiently extracting polar compounds from aqueous biological samples like plasma or urine can be complex. Methods like liquid-liquid extraction may require specific and sometimes harsh conditions to achieve good recovery.[3][4]
-
Matrix Effects in Mass Spectrometry: Co-elution of polar metabolites with other endogenous polar compounds from the sample matrix can lead to ion suppression or enhancement in the mass spectrometer, affecting the accuracy and precision of quantification.[5]
Q2: What is N-acetyl mesalazine and why is its quantification important?
A2: N-acetyl mesalazine, also known as N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), is the major metabolite of mesalazine (5-aminosalicylic acid), a drug used to treat inflammatory bowel diseases like Crohn's disease and ulcerative colitis.[3][4][6] Its quantification in biological fluids is crucial for pharmacokinetic and bioequivalence studies, helping to understand the absorption, distribution, metabolism, and excretion of the parent drug, mesalazine.[6]
Q3: What are the recommended analytical techniques for quantifying N-acetyl mesalazine?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most accurate and widely used method for the simultaneous quantification of mesalamine and its metabolite N-acetyl mesalazine in biological matrices.[6] Other reported methods include high-performance liquid chromatography (HPLC) with UV or fluorescence detection, micellar electrokinetic capillary chromatography, and voltammetric methods.[3][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of N-acetyl mesalazine and other polar metabolites.
Issue 1: Poor Peak Shape and Low Retention in Reversed-Phase LC
-
Symptom: The analyte peak is broad, tailing, or elutes at or near the void volume of the column.
-
Possible Causes & Solutions:
| Cause | Solution |
| Analyte is too polar for the stationary phase. | - Switch to a more suitable chromatography mode: Consider Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pair Chromatography (IPC).[2] HILIC columns are specifically designed to retain polar compounds. IPC introduces a reagent that pairs with the ionic analyte to increase its hydrophobicity and retention on a reversed-phase column.[2] - Use a polar-endcapped reversed-phase column: These columns are designed to provide better retention and peak shape for polar analytes. |
| Inappropriate mobile phase composition. | - Increase the aqueous component of the mobile phase: For reversed-phase chromatography, a higher percentage of the aqueous phase can sometimes improve retention of polar compounds. However, be mindful of potential phase collapse with highly aqueous mobile phases on some C18 columns.[1] - Adjust the mobile phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.[5] Experiment with different pH values to optimize retention and peak shape. |
| Sample solvent is too strong. | - Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion.[7] |
Issue 2: Low Recovery During Sample Preparation
-
Symptom: The signal intensity of the analyte is consistently low, even in calibration standards.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient extraction method. | - Optimize the extraction solvent: For liquid-liquid extraction (LLE), test different organic solvents and pH conditions to improve the partitioning of the polar analyte into the organic phase.[6] - Consider solid-phase extraction (SPE): SPE can offer a more controlled and efficient extraction for polar compounds.[1] Different SPE sorbents (e.g., mixed-mode, ion-exchange) can be tested. |
| Analyte degradation. | - Ensure sample stability: Investigate the stability of N-acetyl mesalazine under the extraction and storage conditions. This includes freeze-thaw cycles and bench-top stability.[6] |
| Incomplete protein precipitation. | - Optimize the precipitating agent and ratio: When using protein precipitation, test different organic solvents (e.g., acetonitrile, methanol) and their ratios to the sample volume to ensure complete protein removal without co-precipitating the analyte. |
Issue 3: Inconsistent Results and Poor Reproducibility
-
Symptom: High variability in peak areas or retention times between injections.
-
Possible Causes & Solutions:
| Cause | Solution |
| Matrix effects. | - Use a stable isotope-labeled internal standard: An internal standard that is chemically identical to the analyte but has a different mass (e.g., N-Acetyl mesalazine-D3) can compensate for variations in extraction recovery and matrix effects.[6] - Improve sample cleanup: More effective sample preparation can reduce the amount of interfering matrix components.[5] |
| System instability. | - Check for leaks and ensure proper system equilibration: Fluctuations in pump pressure or temperature can lead to retention time shifts.[7] Ensure the column is properly equilibrated before each run.[1] |
| Contamination from ion-pairing reagents. | - Dedicate an LC system for ion-pairing chromatography: Ion-pairing reagents can be difficult to completely wash out of an LC system and can interfere with subsequent analyses.[2] |
Experimental Protocols
LC-MS/MS Method for N-acetyl mesalazine in Human Plasma
This protocol is based on a validated method for the simultaneous quantification of mesalamine and N-acetyl mesalazine in human plasma.[6][8]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 100 µL of internal standard solution (N-Acetyl mesalazine-D3, 150 ng/mL).
-
Add 25 µL of a derivatization solution (10% propionic anhydride (B1165640) in methanol) and vortex briefly.
-
Add 100 µL of 0.5% formic acid and vortex briefly.
-
Add 3 mL of methyl t-butyl ether and vortex for 10 minutes.
-
Centrifuge the samples at 4000 rpm for 5 minutes at 20°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase and inject into the LC-MS/MS system.
2. Chromatographic Conditions
-
Mobile Phase: Isocratic mixture of 10 mM ammonium (B1175870) acetate (B1210297) and methanol (B129727) (85:15, v/v)[6][8]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
N-acetyl mesalazine: m/z 194.2 → 149.9[6]
-
N-Acetyl mesalazine-D3 (Internal Standard): m/z 197.2 → 153.0 (Note: The provided source has a typo for the parent ion of the IS, the correct mass would be higher than the product ion. A more likely transition would be m/z 197.2 -> 153.0, assuming a deuterium (B1214612) labeled acetyl group)
-
Quantitative Data Summary
The following table summarizes the validation parameters for the described LC-MS/MS method for N-acetyl mesalazine.[6][8]
| Parameter | N-acetyl mesalazine |
| Linear Concentration Range | 10 - 2000 ng/mL |
| Intra-day Precision (%RSD) | 0.99 - 5.67% |
| Inter-day Precision (%RSD) | 1.72 - 4.89% |
| Intra-day Accuracy (%) | 99.64 - 106.22% |
| Inter-day Accuracy (%) | 100.71 - 104.27% |
Visualizations
Caption: Experimental workflow for N-acetyl mesalazine quantification.
Caption: Challenges and solutions in polar metabolite analysis.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. holcapek.upce.cz [holcapek.upce.cz]
- 5. agilent.com [agilent.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 8. ICI Journals Master List [journals.indexcopernicus.com]
selecting the optimal mobile phase for mesalazine and its labeled standard
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the optimal mobile phase for the analysis of mesalazine (also known as 5-aminosalicylic acid or 5-ASA) and its labeled internal standard. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data tables to facilitate method development and resolve common analytical issues.
Mobile Phase Selection: A Summary of Key Parameters
The selection of an appropriate mobile phase is critical for achieving optimal chromatographic separation of mesalazine and its labeled standard. The tables below summarize various mobile phase compositions and chromatographic conditions reported in the literature for both HPLC-UV and LC-MS/MS analyses.
HPLC-UV Methods
| Mobile Phase Composition | Column | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Acetonitrile (B52724): 0.1% o-phosphoric acid in water (70:30, v/v) | C18 (150 x 4.6 mm, 2.6 µm) | 1.0 | Ex: 280, Em: 325 (fluorescence) | [1] |
| Buffer (0.5ml o-phosphoric acid in 1000ml water): Methanol (B129727) (90:10, v/v) | Syncronis C18 (250 x 4.6 mm, 5 µm) | 0.8 | 230 | |
| 2% Acetonitrile: 98% Buffer (0.05% o-phosphoric acid with 0.3% KPF6) | Discovery C18 (150 x 4.6 mm, 5 µm) | 1.0 | 220 | |
| Methanol: Water (50:50, v/v) | RP-18 (4.6 mm x 2.5 cm) | 0.5 | Not Specified | |
| Methanol: 0.1% Acetic Acid (52:48, v/v) | Agilent C18 | 0.85 | 229 | |
| Acetonitrile: 0.1% Phosphoric Acid in Water (10:90, v/v), pH 4 | Porous silica (B1680970) particles L10 (300 x 4.6 mm) | 0.8 | 230 | |
| Ultrapure water + 0.2% Formic Acid: Methanol + 0.2% Formic Acid | XBridge Phenyl (150 x 4.6 mm, 3.5 µm) | 1.0 | 300 | |
| Acetonitrile: Acetic Acid: Water (40:40:20, v/v/v) + 0.5 M KH2PO4, pH 3.3 | Arcus EP-C18 (250 x 4.6 mm, 5 µm) | 1.0 | 260 |
LC-MS/MS Methods
| Mobile Phase Composition | Column | Flow Rate (mL/min) | Ionization Mode | Internal Standard | Reference |
| 0.3% Formic acid in water: Acetonitrile (Gradient) | Agilent Zorbax SB-C18 | Not Specified | Positive | Not Specified | |
| 10 mM Ammonium (B1175870) acetate (B1210297): Methanol (85:15, v/v) | Thermo HyPURITY C18 (150 x 4.6 mm, 5 µm) | 0.6 | Not Specified | N-Acetyl mesalamine D3 | |
| 0.1% Formic acid in water: Acetonitrile (40:60, v/v) | Thermo, Hypersil BDS, C18 (100 x 4.6 mm, 5 µm) | 0.5 | Positive | Mesalamine D3 | |
| 0.1% Formic acid in water: Acetonitrile (Gradient) | Kinetex XB-C18 (100 x 4.6 mm, 2.6 µm) | Not Specified | Negative | Mesalamine-d3 | [1] |
| 17.5 mmol/L Acetic acid (pH 3.3): Acetonitrile (85:15, v/v) | C18 | 0.2 | Negative | 4-ASA and N-Ac-4-ASA | |
| 0.005 M Ammonium acetate (pH 3): Acetonitrile (85:15, v/v) | Purospher RP-18 e (250 x 4 mm, 5 µm) | Not Specified | Positive | N-acetyl-4-ASA and N-propionyl-4-ASA |
Experimental Workflow for Mobile Phase Selection
The following diagram illustrates a logical workflow for selecting and optimizing the mobile phase for the analysis of mesalazine and its labeled standard.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of mesalazine.
Q1: Why am I observing peak tailing for mesalazine?
A1: Peak tailing for mesalazine, an amphoteric compound with both acidic (carboxylic acid) and basic (amine) functional groups, is a frequent issue. The primary causes include:
-
Secondary Silanol (B1196071) Interactions: The amine group of mesalazine can interact with residual acidic silanol groups on silica-based columns (like C18), leading to tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not adequately controlled, it can lead to mixed ionization states of mesalazine, causing peak distortion. For reversed-phase chromatography, a mobile phase pH two units below the pKa of the basic group or two units above the pKa of the acidic group is recommended to ensure a single ionic form.[2]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.
Solutions:
-
pH Adjustment: Use a buffered mobile phase to maintain a consistent pH. For mesalazine, acidic mobile phases (pH 2.5-3.5) using additives like formic acid, phosphoric acid, or acetic acid are commonly employed to protonate the amine group and minimize silanol interactions.
-
Use of High-Purity Silica Columns: Modern, end-capped columns with high-purity silica have fewer accessible silanol groups, which can significantly reduce peak tailing.
-
Lower Sample Concentration: Dilute the sample to avoid overloading the column.
Q2: My retention time for mesalazine is not consistent. What could be the cause?
A2: Retention time shifts can be caused by several factors:
-
Changes in Mobile Phase Composition: Even minor variations in the solvent ratio or pH of the mobile phase can affect retention time, especially for an ionizable compound like mesalazine.
-
Column Temperature Fluctuations: Inconsistent column temperature can lead to variable retention times.
-
Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.
-
Insufficient Equilibration Time: Not allowing the column to fully equilibrate with the mobile phase before starting a sequence of injections can cause retention time drift.
Solutions:
-
Prepare Fresh Mobile Phase: Ensure the mobile phase is accurately prepared and well-mixed. For LC-MS applications, using volatile buffers like ammonium formate (B1220265) or ammonium acetate is preferable.
-
Use a Column Oven: Maintain a constant and consistent column temperature.
-
Monitor Column Performance: Regularly check column performance with a standard solution.
-
Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate between runs and before starting a new analysis.
Q3: I am experiencing signal suppression or enhancement in my LC-MS/MS analysis of mesalazine. How can I mitigate this?
A3: Matrix effects, such as ion suppression or enhancement, are common in LC-MS/MS analysis of biological samples. These effects are caused by co-eluting compounds from the sample matrix that interfere with the ionization of the analyte in the mass spectrometer source.
Solutions:
-
Improve Chromatographic Separation: Modify the mobile phase gradient to better separate mesalazine from interfering matrix components.
-
Optimize Sample Preparation: Employ a more effective sample clean-up technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove matrix components prior to injection.
-
Use a Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., mesalazine-d3) is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.[1]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC-UV method for mesalazine?
A1: A good starting point is to use a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of an acidic aqueous solution and an organic modifier. For example, you could start with a mobile phase of 0.1% phosphoric acid in water and acetonitrile in a 90:10 (v/v) ratio. The detection wavelength can be set around 230 nm.
Q2: Which organic modifier is better for mesalazine analysis, acetonitrile or methanol?
A2: Both acetonitrile and methanol can be used. Acetonitrile generally has a lower viscosity and provides better peak efficiency (narrower peaks). However, methanol can offer different selectivity, which might be advantageous in separating mesalazine from its impurities or matrix components. The choice often depends on the specific separation requirements.
Q3: Is a gradient or isocratic elution better for mesalazine analysis?
A3: For simple analyses of the drug substance, an isocratic method is often sufficient, faster, and more robust.[3][4] For more complex samples containing impurities or when analyzing mesalazine in a biological matrix, a gradient elution can provide better resolution and help to separate the analyte from interfering compounds.
Q4: How should I choose an internal standard for mesalazine quantification?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte, such as mesalazine-d3 (B585356) or mesalazine-13C. This is because it has nearly identical chemical and physical properties to the analyte and will co-elute, effectively compensating for variations in sample preparation, injection volume, and matrix effects in LC-MS/MS.[1] If a labeled standard is not available, a structural analog with similar properties can be used, but it must be demonstrated that it does not suffer from differential matrix effects.
Detailed Experimental Protocols
Example Protocol 1: HPLC-UV Analysis of Mesalazine
-
Column: Syncronis C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Buffer (0.5 mL of orthophosphoric acid in 1000 mL of water) and Methanol in a 90:10 (v/v) ratio.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Detection: PDA detector at 230 nm
-
Run Time: 8 minutes
Example Protocol 2: LC-MS/MS Analysis of Mesalazine in Human Plasma
-
Column: Kinetex XB-C18 (100 x 4.6 mm, 2.6 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Elution: Gradient
-
Internal Standard: Mesalazine-d3
-
Ionization: Electrospray Ionization (ESI), Negative Mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Mesalazine transition: m/z 208.1 → 107.0 (after derivatization)
-
Mesalazine-d3 transition: m/z 211.1 → 110.1 (after derivatization)[1]
-
-
Sample Preparation: Derivatization with propionyl anhydride (B1165640) followed by liquid-liquid extraction.[1]
References
- 1. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Validation of an Analytical Method for Mesalazine Using a Stable Isotope-Labeled Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of an analytical method for the quantification of mesalazine and its primary metabolite, N-acetyl mesalazine, using a stable isotope-labeled internal standard, against alternative analytical approaches. The focus is on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that employs a deuterated internal standard, N-acetyl mesalamine-d3, which serves as a close surrogate for the performance expected from N-Acetyl mesalazine-13C6 due to their similar physicochemical properties.
The use of a stable isotope-labeled internal standard that is structurally almost identical to the analyte is crucial in bioanalytical method development. It effectively compensates for variability in sample preparation and matrix effects, leading to enhanced accuracy and precision in quantification.
Comparative Analysis of Analytical Methods
The primary method detailed here involves the simultaneous quantification of mesalazine and N-acetyl mesalazine in human plasma by LC-MS/MS with N-acetyl mesalamine-d3 as the internal standard.[1][2][3][4][5] This approach is compared with other reported methods for mesalazine analysis, including those using different internal standards or different analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[6][7][8]
Key Performance Metrics
The following table summarizes the quantitative performance data of the LC-MS/MS method using N-acetyl mesalamine-d3 and compares it with an alternative method using a different internal standard (Diazepam) and a conventional HPLC method.
| Parameter | LC-MS/MS with N-acetyl mesalamine-d3 IS | LC-MS/MS with Diazepam IS | HPLC with UV/Fluorescence Detection |
| Linearity Range (Mesalazine) | 2 - 1500 ng/mL[1][2][3][4][5] | 1 - 160 ppb (ng/mL)[9] | 25 - 75 µg/mL (HPLC-UV)[10] |
| Linearity Range (N-acetyl mesalazine) | 10 - 2000 ng/mL[1][2][3][4][5] | Not Reported | Not Reported |
| Intra-day Precision (Mesalazine, %CV) | 1.60 - 8.63%[1][2][3][4][5] | Not explicitly stated, but method validated for precision[9] | < 5.92% (HPLC-Fluorescence)[10] |
| Inter-day Precision (Mesalazine, %CV) | 2.14 - 8.67%[1][2][3][4][5] | Not explicitly stated, but method validated for precision[9] | < 5.92% (HPLC-Fluorescence)[10] |
| Intra-day Accuracy (Mesalazine, %) | 102.70 - 105.48%[1][2][4] | Not explicitly stated, but method validated for accuracy[9] | 99.72% Recovery (HPLC-UV)[7] |
| Inter-day Accuracy (Mesalazine, %) | 100.64 - 103.87%[1][2][4] | Not explicitly stated, but method validated for accuracy[9] | Not Reported |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL (Mesalazine)[1][2][3][4][5] | 1 ppb (ng/mL)[9] | 0.25 µg/mL (HPLC-Fluorescence)[10] |
Experimental Protocols
LC-MS/MS Method with N-acetyl mesalamine-d3 Internal Standard
This method is designed for the simultaneous quantification of mesalazine and its metabolite, N-acetyl mesalazine, in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction) :
-
To an aliquot of human plasma, add the internal standard solution (N-acetyl mesalamine-d3).
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Conditions :
-
Column : Thermo HyPURITY C18 (150 x 4.6 mm, 5 µm)[1][2][3][5]
-
Mobile Phase : Isocratic elution with 10 mM ammonium (B1175870) acetate (B1210297) and methanol (B129727) (85:15, v/v)[1][2][3][5]
3. Mass Spectrometric Detection :
-
Ionization Mode : Electrospray Ionization (ESI), typically in negative mode for these analytes.
-
Detection : Multiple Reaction Monitoring (MRM)[1]
-
MRM Transitions :
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the bioanalytical method validation.
Caption: Workflow for bioanalytical method validation.
Mesalazine Metabolism Signaling Pathway
This diagram shows the metabolic conversion of mesalazine to its primary metabolite.
Caption: Metabolic pathway of mesalazine.
Conclusion
The use of a stable isotope-labeled internal standard, such as N-acetyl mesalamine-d3 (and by extension, this compound), in LC-MS/MS methods for the quantification of mesalazine and its metabolite offers superior performance in terms of accuracy and precision compared to methods employing non-isotopic internal standards or other analytical techniques. The detailed experimental protocol and performance data presented in this guide demonstrate the robustness and reliability of this approach for pharmacokinetic and bioequivalence studies in drug development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ICI Journals Master List [journals.indexcopernicus.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. phmethods.net [phmethods.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.bcnf.ir [pubs.bcnf.ir]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to N-Acetyl Mesalazine-¹³C₆ and Deuterium-Labeled Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides an objective comparison of N-Acetyl mesalazine-¹³C₆ and deuterium-labeled internal standards for the quantitative analysis of N-Acetyl mesalazine and its parent drug, mesalazine, by mass spectrometry.
Stable isotope-labeled internal standards (SIL-ISs) are considered the "gold standard" in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1] They are structurally almost identical to the analyte, differing only in the mass of their isotopes. This similarity allows them to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus effectively compensating for variability in these steps.[2] The two most common types of stable isotopes used for labeling are Carbon-13 (¹³C) and Deuterium (B1214612) (²H or D).
This guide explores the key performance characteristics of ¹³C-labeled versus deuterium-labeled internal standards, with a specific focus on their application in the analysis of N-Acetyl mesalazine. While both types of standards can be used to develop validated bioanalytical methods, their inherent physicochemical properties can lead to significant differences in analytical performance.
Performance Comparison: ¹³C vs. Deuterium Labeling
The choice between a ¹³C- and a deuterium-labeled internal standard can significantly impact method performance, particularly concerning chromatographic co-elution, isotopic stability, and potential for matrix effects.[3][4]
| Feature | N-Acetyl mesalazine-¹³C₆ (Expected) | Deuterium-Labeled N-Acetyl mesalazine (e.g., N-Acetyl mesalazine-d₃) | Rationale & Implications for N-Acetyl mesalazine Analysis |
| Chromatographic Co-elution | Excellent | Potential for chromatographic shift (eluting slightly earlier than the analyte).[4] | The substitution of ¹²C with ¹³C results in a negligible change in physicochemical properties, ensuring perfect co-elution with the unlabeled analyte.[2][4] Deuterium labeling can alter the molecule's polarity and lead to chromatographic separation from the analyte, which can be problematic if they are affected differently by matrix effects.[4] |
| Isotopic Stability | High | Variable; risk of back-exchange. | ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.[3] Deuterium atoms, particularly if located on exchangeable sites (e.g., -OH, -NH), can exchange with hydrogen atoms from the sample matrix or solvent, potentially compromising accuracy.[3] |
| Matrix Effects | More effective compensation. | May not fully compensate for differential matrix effects.[5][6][7] | Due to identical chromatographic behavior, ¹³C-labeled standards experience the same matrix effects as the analyte, leading to more accurate correction.[4] If a deuterium-labeled standard separates chromatographically, it may be subjected to different degrees of ion suppression or enhancement than the analyte.[5][6] |
| Potential for Isotopic Interference | Lower | Higher | The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster.[3] While the natural abundance of deuterium is lower, in-source fragmentation and H-D exchange can sometimes complicate spectra.[3] |
| Synthesis & Cost | Generally more complex and expensive.[3][8] | Generally easier and more cost-effective.[3][8] | Availability and cost are practical considerations. However, the higher initial cost of a ¹³C-labeled standard may be offset by reduced time spent on method development and troubleshooting.[9] |
Supporting Experimental Data
Summary of Validation Data for a Method Using N-Acetyl mesalazine-d₃ Internal Standard [10][11]
| Analyte | Concentration Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Mesalamine | 2 - 1500 | 1.60 - 8.63 | 2.14 - 8.67 | 102.70 - 105.48 | 100.64 - 103.87 |
| N-Acetyl mesalazine | 10 - 2000 | 0.99 - 5.67 | 1.72 - 4.89 | 99.64 - 106.22 | 100.71 - 104.27 |
These results demonstrate that a validated method with acceptable precision and accuracy can be achieved using a deuterium-labeled internal standard for N-Acetyl mesalazine. However, it is important to note that the potential for issues such as chromatographic shifts and differential matrix effects still exists and should be carefully evaluated during method development.[5][6][14] The use of a ¹³C-labeled standard like N-Acetyl mesalazine-¹³C₆ is expected to provide a higher margin of safety against these potential analytical challenges.[15]
Experimental Protocols
The following is a generalized experimental protocol for the quantitative analysis of mesalamine and N-Acetyl mesalazine in human plasma using a stable isotope-labeled internal standard with LC-MS/MS, based on the method described by Kanala et al.[10]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a volume of human plasma, add the internal standard solution (e.g., N-Acetyl mesalazine-d₃).
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A suitable HPLC or UPLC system.
-
Column: Thermo, HyPURITY C18 (150 x 4.6 mm, 5 µm).[10]
-
Mobile Phase: Isocratic elution with 10 mM ammonium (B1175870) acetate (B1210297) and methanol (B129727) (85:15, v/v).[10]
-
Flow Rate: 0.6 mL/min.[10]
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Turbo ion spray, negative mode.[10]
-
MRM Transitions:
3. Method Validation The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA, ICH), including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.[1][16][17]
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion and Recommendation
Both N-Acetyl mesalazine-¹³C₆ and deuterium-labeled N-Acetyl mesalazine can be utilized as internal standards for the bioanalysis of mesalazine and its primary metabolite. The existing data for N-Acetyl mesalazine-d₃ confirms that a robust and reliable method can be developed with a deuterated standard.[10][11]
However, the inherent physicochemical properties of ¹³C-labeled internal standards make them technically superior.[15] The guaranteed co-elution with the analyte and higher isotopic stability of N-Acetyl mesalazine-¹³C₆ would provide a greater degree of confidence in the data by minimizing the risk of differential matrix effects and isotopic exchange.[3][4]
Recommendation: For the most demanding applications, such as pivotal bioequivalence or pharmacokinetic studies, and for developing the most robust and reliable quantitative assays, the investment in a ¹³C-labeled internal standard like N-Acetyl mesalazine-¹³C₆ is highly recommended. While deuterium-labeled standards are a viable and often more cost-effective option, their use necessitates a more rigorous evaluation of potential chromatographic shifts and matrix effects during method development and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. myadlm.org [myadlm.org]
- 7. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
N-Acetyl Mesalazine-13C6 in Bioanalysis: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and professionals in drug development, the precise quantification of therapeutic agents and their metabolites in biological matrices is a cornerstone of pharmacokinetic and bioequivalence studies. In the bioanalysis of mesalazine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory drug, and its major metabolite, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of N-Acetyl mesalazine-13C6 with other alternatives, supported by experimental data and detailed methodologies, to inform the selection of the most suitable internal standard for robust bioanalytical assays.
Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry.[1] They share nearly identical physicochemical properties with the analyte, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization.[1] The two primary types of SIL-IS used are carbon-13 (13C)-labeled and deuterium (B1214612) (D)-labeled standards. While both are effective, 13C-labeled standards are generally considered superior due to their greater chemical stability and closer co-elution with the unlabeled analyte.[1]
Performance Comparison: this compound vs. Deuterated Alternatives
While direct head-to-head comparative studies for this compound are not extensively published, the known advantages of 13C-labeling over deuteration provide a strong basis for its superior performance. Deuterated standards can sometimes exhibit a chromatographic shift, eluting slightly earlier than the non-deuterated analyte due to the "isotope effect."[2] This can lead to differential matrix effects and potentially compromise accuracy. Furthermore, deuterium atoms can sometimes be prone to exchange with protons from the solvent, which can affect the integrity of the standard.[2] In contrast, 13C labels are integrated into the carbon skeleton of the molecule, making them highly stable and not susceptible to exchange, ensuring perfect co-elution and more reliable correction for matrix effects.[2]
The following table summarizes the accuracy and precision data from a bioanalytical method developed for the simultaneous quantification of mesalamine and N-acetyl mesalamine in human plasma using a deuterated internal standard, N-Acetyl mesalazine-D3.[3] It is anticipated that the use of this compound would yield results with at least comparable, and likely improved, precision and accuracy due to the inherent benefits of 13C-labeling.
Quantitative Data Summary
Table 1: Intra-day and Inter-day Precision and Accuracy for the Quantification of Mesalazine and N-Acetyl Mesalazine using N-Acetyl Mesalazine-D3 as an Internal Standard.[3]
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Mesalazine | 2 | 8.63 | 105.48 | 8.67 | 103.87 |
| 50 | 2.45 | 103.24 | 2.14 | 101.33 | |
| 750 | 1.60 | 102.70 | 3.54 | 100.64 | |
| 1200 | 2.15 | 103.80 | 2.98 | 101.25 | |
| N-Acetyl Mesalazine | 10 | 5.67 | 106.22 | 4.89 | 104.27 |
| 100 | 2.11 | 100.12 | 1.72 | 101.50 | |
| 1000 | 0.99 | 99.64 | 2.34 | 100.71 | |
| 1600 | 1.23 | 101.34 | 2.01 | 101.88 |
Data adapted from a study utilizing N-Acetyl mesalazine-D3.[3] The use of this compound is expected to provide even greater precision and accuracy.
Experimental Protocols
A robust bioanalytical method is essential for reliable quantification. The following provides a detailed methodology for a typical LC-MS/MS assay for mesalazine and N-acetyl mesalazine, which can be adapted for use with this compound.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a centrifuge tube, add 25 µL of the internal standard working solution (this compound).
-
Vortex for 30 seconds to ensure thorough mixing.
-
Add 100 µL of 1M HCl and vortex for another 30 seconds.
-
Add 3 mL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane) and vortex for 10 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., Thermo HyPURITY C18, 150 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: An isocratic mobile phase consisting of 10 mM ammonium (B1175870) acetate (B1210297) and methanol (B129727) (85:15, v/v).[3]
-
Flow Rate: 0.6 mL/min.[3]
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.[3]
-
MRM Transitions:
Visualization of Mesalazine Metabolism and Bioanalytical Workflow
To further clarify the processes involved, the following diagrams illustrate the metabolic pathway of mesalazine and a general experimental workflow for its bioanalysis.
Caption: Metabolic pathway of Mesalazine to N-Acetyl Mesalazine.
Caption: General bioanalytical workflow for Mesalazine quantification.
References
A Comparative Guide to Mesalazine Quantification: Evaluating Linearity and Range with 13C-Labeled and Alternative Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of mesalazine (5-aminosalicylic acid, 5-ASA) is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The choice of internal standard is a critical factor in developing a robust and reliable analytical method. This guide provides an objective comparison of mesalazine quantification methods, with a focus on the linearity and range achieved when using a stable isotope-labeled internal standard, such as a hypothetical ¹³C₆-mesalazine, versus other commonly used internal standards.
Performance Comparison of Analytical Methods
The selection of an appropriate internal standard is crucial for correcting sample preparation variability and matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. A stable isotope-labeled (SIL) internal standard, like ¹³C₆-mesalazine, is considered the gold standard due to its similar chemical and physical properties to the analyte, resulting in co-elution and comparable ionization efficiency. This leads to highly accurate and precise quantification. Alternative, non-isotopic internal standards are also employed and their performance is compared in the table below.
| Analytical Method | Internal Standard | Linearity (R²) | Linear Range (ng/mL) | LLOQ (ng/mL) | ULOQ (ng/mL) |
| Method 1 (Hypothetical SIL) | ¹³C₆-Mesalazine | >0.995 | 0.10 - 12.0 | 0.10 | 12.0 |
| Method 2 | Mesalamine-d3 | >0.995 | 0.10 - 12.0 | 0.10 | 12.0 |
| Method 3 | Mesalamine D3 | Not Specified | 7.984 - 3780.638 | 7.984 | 3780.638 |
| Method 4 | N-Acetyl mesalamine D3 | >0.998 | 2 - 1500 | 2 | 1500 |
| Method 5 | Diazepam | >0.99 | 1 - 160 (ppb) | 1 (ppb) | 160 (ppb) |
| Method 6 | Diazepam | Not Specified | 50 - 30,000 | 50 | 30,000 |
Note: Data for ¹³C₆-Mesalazine is hypothetical but based on typical performance of SIL internal standards. Data for other methods are compiled from published studies.[1][2][3][4][5] 1 ppb is approximately equal to 1 ng/mL.
Experimental Workflows
The general workflow for the quantification of mesalazine in biological matrices involves sample preparation, chromatographic separation, and mass spectrometric detection. The use of a stable isotope-labeled internal standard is integrated early in the process to ensure accurate tracking throughout.
Caption: Experimental workflow for mesalazine quantification using a ¹³C₆-labeled internal standard.
Detailed Experimental Protocols
Below are representative protocols for the quantification of mesalazine using different internal standards.
Method 2: Mesalamine-d3 Internal Standard[1]
-
Sample Preparation: A derivatization step with propionyl anhydride (B1165640) is performed, followed by liquid-liquid extraction (LLE) to minimize matrix effects in human plasma.
-
Chromatography: Separation is achieved on a Kinetex XB-C18 column (100x4.6mm, 2.6µ) using a gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile (B52724).
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source in negative ion mode. The multiple reaction monitoring (MRM) transitions are m/z 208.1 → 107.0 for the derivatized mesalazine and m/z 211.1 → 110.1 for the derivatized mesalazine-d3.
Method 4: N-Acetyl mesalamine D3 Internal Standard[3]
-
Sample Preparation: The drug, its metabolite, and the internal standard are extracted from human plasma via liquid-liquid extraction.
-
Chromatography: A Thermo HyPURITY C18 column (150 x 4.6 mm, 5 µm) is used with an isocratic mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) and methanol (B129727) (85:15, v/v) at a flow rate of 0.6 mL/min.
-
Mass Spectrometry: A tandem mass spectrometer is used for quantification.
Method 5: Diazepam Internal Standard[4][6]
-
Sample Preparation: Protein precipitation with acetonitrile is employed for sample cleanup.
-
Chromatography: A C18 column is used with a mobile phase of acetonitrile and 0.1% formic acid in water.
-
Mass Spectrometry: Detection is carried out in positive ionization mode, monitoring specific precursor-to-product ion transitions for both mesalazine and diazepam.
Conclusion
The use of a stable isotope-labeled internal standard, such as a ¹³C₆-mesalazine or a commercially available deuterated analog like mesalamine-d3, consistently provides high linearity (R² > 0.995) and a wide dynamic range for the quantification of mesalazine.[1] These methods often achieve low limits of quantification, making them suitable for studies where low concentrations of the drug are expected.
While methods employing non-isotopic internal standards like diazepam can also offer good linearity and a broad range, they may be more susceptible to variations in matrix effects and ionization efficiency, which can impact accuracy and precision. The choice of internal standard should be carefully considered based on the specific requirements of the study, including the desired level of accuracy, the complexity of the biological matrix, and regulatory guidelines. For the most demanding bioanalytical applications, a stable isotope-labeled internal standard remains the recommended choice for the quantification of mesalazine.
References
- 1. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.bcnf.ir [pubs.bcnf.ir]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for 5-ASA Quantification: N-Acetyl Mesalazine-¹³C₆ Versus Alternatives
For researchers, scientists, and drug development professionals engaged in the bioanalysis of 5-aminosalicylic acid (5-ASA, mesalazine), the choice of an appropriate internal standard (IS) is paramount for ensuring the accuracy and reliability of quantitative data. This guide provides an objective comparison of N-Acetyl mesalazine-¹³C₆ against other commonly used internal standards, supported by a review of performance data from published literature and detailed experimental protocols.
The gold standard in quantitative mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS) that ideally is chemically and physically identical to the analyte, differing only in mass. This ensures that the IS co-elutes with the analyte and experiences the same matrix effects and ionization efficiencies, thereby accurately compensating for variations during sample preparation and analysis. While N-Acetyl mesalazine-¹³C₆ represents a theoretically ideal IS for the quantification of 5-ASA's primary metabolite, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), and by extension 5-ASA (often after derivatization), other SIL-ISs (deuterated) and structural analogs are also frequently employed.
Performance Comparison of Internal Standards
The following table summarizes the performance characteristics of various internal standards used in the quantification of 5-ASA and N-Ac-5-ASA from different bioanalytical method validation studies. It is important to note that these results are compiled from separate studies and may not represent a direct head-to-head comparison under identical conditions.
| Internal Standard Type | Internal Standard Used | Analyte(s) | Linearity (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias or %Recovery) | Source |
| Stable Isotope-Labeled (Deuterated) | N-Acetyl mesalamine-D₃ | Mesalamine & N-Acetyl mesalamine | 2-1500 (Mesa) 10-2000 (N-Ac-Mesa) | 1.60 - 8.63 (Mesa) 0.99 - 5.67 (N-Ac-Mesa) | 2.14 - 8.67 (Mesa) 1.72 - 4.89 (N-Ac-Mesa) | 100.64 - 105.48 (Mesa) 99.64 - 106.22 (N-Ac-Mesa) | [1][2][3] |
| Stable Isotope-Labeled (Deuterated) | Mesalamine-D₃ | Mesalamine | 10-1200 | Not explicitly stated, but method deemed accurate and precise | Not explicitly stated, but method deemed accurate and precise | Not explicitly stated, but method deemed accurate and precise | [4] |
| Structural Analog | 4-ASA & N-Ac-4-ASA | 5-ASA & N-Ac-5-ASA | up to 4000 | ≤ 6.3 (5-ASA) ≤ 8.0 (N-Ac-5-ASA) | ≤ 11 (5-ASA) ≤ 10 (N-Ac-5-ASA) | -8.4 to 7.9 (within-batch) -7.9 to 8.0 (between-batch) | [5][6] |
| Structural Analog | N-Acetyl-anthranilic acid | 5-ASA & N-Ac-5-ASA | 0.1 ng/mL - 8 µg/mL | < 6.7 | < 25.4 | Not explicitly stated | [7] |
While specific data for N-Acetyl mesalazine-¹³C₆ was not found in a direct comparative study, the literature consistently supports the theoretical advantages of ¹³C-labeled standards over deuterated and structural analog standards. ¹³C-labeled standards are less likely to exhibit chromatographic shifts or altered fragmentation patterns compared to their corresponding analytes, which can sometimes be observed with deuterated standards. This ensures more accurate compensation for matrix effects.
Experimental Protocols
The following are representative experimental protocols for the quantification of 5-ASA and N-Ac-5-ASA using different types of internal standards.
Protocol 1: Method Using a Deuterated Internal Standard (N-Acetyl mesalamine-D₃)
This protocol is based on a method for the simultaneous quantification of mesalamine and N-acetyl mesalamine in human plasma.[1][2][3]
-
Sample Preparation:
-
To 100 µL of human plasma, add 100 µL of the internal standard working solution (N-Acetyl mesalamine-D₃).
-
Add 25 µL of a derivatizing agent (e.g., 10% propionic anhydride (B1165640) in methanol) and vortex.
-
Add 100 µL of 0.5% formic acid and vortex.
-
Perform liquid-liquid extraction by adding 3 mL of methyl tert-butyl ether, vortexing for 10 minutes, and centrifuging.
-
Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: HPLC or UHPLC system.
-
Column: C18 column (e.g., Thermo HyPURITY, 150 x 4.6 mm, 5 µm).[1][2][3]
-
Mobile Phase: Isocratic elution with 10 mM ammonium (B1175870) acetate (B1210297) and methanol (B129727) (85:15, v/v).[1][2][3]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI).
-
Ionization Mode: Negative ion mode.[1]
-
MRM Transitions:
-
Mesalamine (derivatized): Specific precursor > product ion pair.
-
N-Acetyl mesalamine (derivatized): Specific precursor > product ion pair.
-
N-Acetyl mesalamine-D₃ (derivatized): Specific precursor > product ion pair.
-
-
Protocol 2: Method Using a Structural Analog Internal Standard (4-ASA and N-Ac-4-ASA)
This protocol is based on a method for the determination of 5-ASA and N-Ac-5-ASA in human plasma.[5][6]
-
Sample Preparation:
-
LC-MS/MS Conditions:
-
LC System: HPLC or UHPLC system.
-
Column: C18 column.[6]
-
Mobile Phase: 17.5 mmol/L acetic acid (pH 3.3) and acetonitrile (B52724) (85:15, v/v).[6]
-
Flow Rate: 0.2 mL/min.[6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with ESI.
-
Ionization Mode: Negative ion mode.[6]
-
MRM Transitions:
-
Visualizing the Workflow and Rationale
The selection of an appropriate internal standard is a critical step in the development of a robust bioanalytical method. The following diagrams illustrate the general workflow and the metabolic pathway of 5-ASA.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of LC-MS/MS versus HPLC-UV for Mesalazine Quantification
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Analytical Method for Mesalazine.
The accurate quantification of mesalazine (5-aminosalicylic acid), a primary therapeutic agent for inflammatory bowel disease, is critical in both clinical and research settings. The choice of analytical methodology significantly impacts the reliability, sensitivity, and efficiency of these measurements. This guide provides a comprehensive comparison of two prevalent techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the necessary information to make an informed decision based on their specific analytical needs.
Executive Summary: A Tale of Two Techniques
LC-MS/MS and HPLC-UV are both powerful chromatographic techniques for the separation and quantification of mesalazine. However, they differ fundamentally in their detection principles, which leads to significant disparities in their performance characteristics.
LC-MS/MS is renowned for its exceptional sensitivity and selectivity. By utilizing mass-to-charge ratio for detection, it can accurately measure mesalazine at very low concentrations, even in complex biological matrices like plasma. This makes it the gold standard for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring where trace-level detection is paramount.
HPLC-UV , on the other hand, is a robust, cost-effective, and widely accessible technique. It relies on the inherent ultraviolet absorbance of mesalazine for detection. While generally less sensitive than LC-MS/MS, it provides excellent performance for the analysis of bulk drug substances and pharmaceutical dosage forms where concentrations are significantly higher.
Performance Characteristics: A Quantitative Comparison
The following table summarizes the key performance parameters of LC-MS/MS and HPLC-UV for mesalazine analysis, based on data from various validated methods.
| Performance Parameter | LC-MS/MS | HPLC-UV |
| Linearity Range | 1–160 ppb[1], 2–1500 ng/mL[2], 10–1200 ng/mL[3], 50–30,000 ng/mL[4], 0.10–12.0 ng/mL[5] | 6–14 µg/mL[6], 10-60 µg/mL[7], 1–5 g/L[8], 20-50 µg/ml[9][10], 5-72 µg/ml[11] |
| Limit of Detection (LOD) | - | 0.03 µg/mL[6], 1.636 g/ml[12][8], 0.19 µg/ml[9] |
| Limit of Quantification (LOQ) | 1 ppb[1], 2 ng/mL[2], 0.10 ng/mL[5] | 0.10 µg/mL[6], 0.3613 g/ml[8], 1.8 µg/ml[9] |
| Accuracy (% Recovery) | 100.64 to 103.87%[2] | 98.0 % and 101.3 %[6], 98.0 percent to 100 percent[12][8], 99.72%[9], 99.1% to 99.8%[11] |
| Precision (%RSD) | <7.9%[4], 0.6-3.8%[5] | <2%[6], <0.85%[11] |
| Selectivity/Specificity | High (based on mass-to-charge ratio)[13] | Moderate (potential for interference from co-eluting compounds) |
| Application | Bioanalysis (plasma, urine), pharmacokinetic studies, bioequivalence studies[13][1][2] | Bulk drug analysis, pharmaceutical dosage forms (tablets)[6][7] |
Visualizing the Workflow: From Sample to Signal
The general experimental workflows for both LC-MS/MS and HPLC-UV are illustrated below. While the initial liquid chromatography steps are similar, the key divergence lies in the detection method.
A Logical Comparison of Key Attributes
The choice between LC-MS/MS and HPLC-UV often comes down to a trade-off between sensitivity, selectivity, cost, and complexity. The following diagram illustrates the logical relationship between these key attributes for the two techniques.
Detailed Experimental Protocols
For researchers looking to implement these methods, the following sections provide representative experimental protocols for both LC-MS/MS and HPLC-UV analysis of mesalazine.
LC-MS/MS Method
This protocol is a composite based on several validated methods for the determination of mesalazine in human plasma.[13][2][3]
-
Sample Preparation: Protein precipitation is a common and effective method. To 500 µL of plasma, add 50 µL of an internal standard working solution (e.g., Diazepam or Mesalamine-d3) and vortex. Then, add 1 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes. The supernatant is then transferred for injection.
-
Liquid Chromatography:
-
Column: A C18 column (e.g., Thermo HyPURITY C18, 150 x 4.6 mm, 5 µm) is typically used.[2]
-
Mobile Phase: A common mobile phase is a mixture of 10 mM ammonium (B1175870) acetate (B1210297) and methanol (B129727) (85:15, v/v) or 0.1% formic acid in water and acetonitrile.[2][3]
-
Flow Rate: A flow rate of 0.5-0.6 mL/min is often employed.[2][3]
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for mesalazine are monitored (e.g., m/z 154 → 108).[4]
-
HPLC-UV Method
This protocol is a representative example for the analysis of mesalazine in bulk drug and tablet dosage forms.[6][7][12]
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve mesalazine working standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration.
-
Sample Solution (Tablets): Weigh and finely powder a number of tablets. Transfer an amount of powder equivalent to a specific amount of mesalazine into a volumetric flask, dissolve in diluent, sonicate, and filter before injection.[6]
-
-
High-Performance Liquid Chromatography:
-
Column: A C18 column (e.g., Xterra ODS C18, 250 mm x 4.6 mm, 5 µm) is commonly used.[6]
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 6.8) and methanol (60:40, v/v) or acetonitrile, acetic acid, and water with a phosphate buffer are typical mobile phases.[6][14]
-
Flow Rate: A flow rate of 1.0-1.2 mL/min is generally used.[6][14]
-
Detection: UV detection at a wavelength where mesalazine shows maximum absorbance, such as 230 nm, 235 nm, or 260 nm.[12][11][14]
-
Conclusion: Selecting the Right Tool for the Job
Both LC-MS/MS and HPLC-UV are validated and reliable techniques for the quantification of mesalazine. The optimal choice is contingent upon the specific requirements of the analysis.
-
For applications demanding high sensitivity and selectivity, such as the analysis of mesalazine in biological fluids for pharmacokinetic and bioequivalence studies, LC-MS/MS is the unequivocally superior method.[13][2] Its ability to provide accurate measurements at the ng/mL level or lower is unmatched by HPLC-UV.
-
For routine quality control of bulk drug substances and pharmaceutical formulations where the concentration of mesalazine is high, HPLC-UV offers a practical, cost-effective, and robust solution.[6][7] Its simplicity of operation and lower instrumentation cost make it an attractive option for these applications.
Ultimately, a thorough understanding of the analytical objectives, required sensitivity, sample matrix, and available resources will guide the researcher in selecting the most appropriate and efficient method for mesalazine quantification.
References
- 1. Analytical Method Validation and Bioequivalence Analysis of Mesalazine in Human Plasma via LC-MS/MS | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ejbps.com [ejbps.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijrpc.com [ijrpc.com]
- 7. ijser.in [ijser.in]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. phmethods.net [phmethods.net]
- 10. researchgate.net [researchgate.net]
- 11. ijrpr.com [ijrpr.com]
- 12. CHROMATOGRAPHIC SPECTROPHOTOMETRIC DETERMINATION USING REVERSE PHASE HPLC TECHNIQUE FOR MESALAZINE OR MESALAMINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.bcnf.ir [pubs.bcnf.ir]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
The Analytical Gold Standard: A Cost-Effectiveness Evaluation of N-Acetyl Mesalazine-¹³C₆ in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the pharmacokinetic analysis of mesalazine (5-aminosalicylic acid or 5-ASA), the choice of a suitable internal standard is paramount for achieving accurate and reliable data. N-Acetyl mesalazine, the primary metabolite of mesalazine, serves as a critical biomarker in these studies. The use of stable isotope-labeled (SIL) internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis. This guide provides an objective comparison of N-Acetyl mesalazine-¹³C₆ and its most common alternative, N-Acetyl mesalazine-d₃ (deuterated), to evaluate their cost-effectiveness.
Performance Comparison: ¹³C vs. Deuterated Internal Standards
The fundamental difference between ¹³C-labeled and deuterated internal standards lies in the physicochemical properties imparted by the isotopic label. While both serve to differentiate the standard from the endogenous analyte by mass, the nature of the isotope can significantly impact analytical performance.
Key Performance Parameters:
| Feature | N-Acetyl Mesalazine-¹³C₆ | N-Acetyl Mesalazine-d₃ | Benefit Analysis |
| Isotopic Stability | Chemically stable with no risk of isotope exchange.[1] | Risk of deuterium-hydrogen back-exchange, especially in certain pH and temperature conditions.[2] | ¹³C standards offer superior stability, ensuring the integrity of the standard throughout sample preparation and analysis.[1] |
| Chromatographic Co-elution | Identical retention time to the unlabeled analyte.[3] | Potential for slight chromatographic shift, leading to different retention times.[4] | Co-elution is critical for accurate compensation of matrix effects, which can vary across a chromatographic peak.[4] |
| Matrix Effect Compensation | More effective compensation due to identical physicochemical properties and co-elution. | Inconsistent compensation if chromatographic separation occurs. | Superior matrix effect compensation by ¹³C standards leads to higher data accuracy and precision. |
| Accuracy & Precision | Generally leads to higher accuracy and precision. | Can be compromised by isotopic instability and chromatographic shifts. | For assays requiring the highest level of accuracy, ¹³C standards are the preferred choice. |
Cost-Effectiveness Analysis
While N-Acetyl mesalazine-¹³C₆ offers superior analytical performance, it typically comes at a higher initial purchase price due to a more complex and laborious synthesis process.[3] In contrast, deuterated standards like N-Acetyl mesalazine-d₃ are generally less expensive and more readily available.[1]
To provide a quantitative perspective, a hypothetical cost-effectiveness scenario is presented below. Please note that the price for N-Acetyl mesalazine-¹³C₆ is not publicly available and is estimated for this analysis. The price for N-Acetyl mesalazine-d₃ is based on currently available market data.
Hypothetical Cost Comparison:
| Internal Standard | Estimated Cost per 25 mg | Cost per Sample Analysis (Assuming 10 ng/mL working solution) | Long-term Value Proposition |
| N-Acetyl Mesalazine-d₃ | $750[5] | ~$0.03 | More cost-effective for routine analyses with established methods and minimal matrix effects.[1] |
| N-Acetyl Mesalazine-¹³C₆ | $1125 - $2250 (Estimated 1.5x - 3x higher) | ~$0.045 - $0.09 | The initial higher cost can be justified by reduced method development time, fewer failed runs, and higher data quality, especially for complex assays or when high accuracy is critical.[1] |
The choice between N-Acetyl mesalazine-¹³C₆ and N-Acetyl mesalazine-d₃ represents a trade-off between cost and analytical performance. For high-stakes studies, such as pivotal clinical trials or bioequivalence studies submitted for regulatory approval, the enhanced reliability and accuracy of N-Acetyl mesalazine-¹³C₆ can outweigh its higher initial cost by minimizing the risk of costly study failures or repeats. For exploratory or non-critical research, N-Acetyl mesalazine-d₃ may be a more cost-effective option.
Experimental Protocols
The following is a generalized experimental protocol for the simultaneous quantification of mesalazine and N-Acetyl mesalazine in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. This protocol is based on methodologies reported in the literature using N-Acetyl mesalazine-d₃.[6][7]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 100 µL of the internal standard working solution (e.g., 150 ng/mL of N-Acetyl mesalazine-d₃ or ¹³C₆ in methanol).
-
Add 25 µL of a derivatizing agent (e.g., 10% propionic anhydride (B1165640) in methanol) and vortex briefly.[6]
-
Add 100 µL of 0.5% formic acid and vortex.[6]
-
Add 3 mL of methyl tert-butyl ether, vortex for 10 minutes, and centrifuge at 4000 rpm for 5 minutes.[6]
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC Column: A C18 column, such as a Thermo HyPURITY C18 (150 x 4.6 mm, 5 µm), is commonly used.[6]
-
Mobile Phase: An isocratic mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) and methanol (B129727) (85:15, v/v) at a flow rate of 0.6 mL/min is a reported condition.[6]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source is typically used.[6]
-
MRM Transitions:
-
Mesalazine (derivatized): m/z 208.1 → 107.0 (negative ion mode)[7]
-
N-Acetyl Mesalazine: m/z 194.2 → 149.9 (negative ion mode)[6]
-
N-Acetyl Mesalazine-d₃: m/z 197.2 → 152.9 (hypothetical, based on d3 on the acetyl group) or as reported, 169.9 -> 153.0 (negative ion mode)[6]
-
N-Acetyl Mesalazine-¹³C₆: m/z 201.2 → 155.9 (hypothetical, based on ¹³C₆ in the ring)
-
3. Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.[1]
Experimental Data from a Method Using N-Acetyl Mesalazine-d₃:
| Validation Parameter | Mesalazine | N-Acetyl Mesalazine |
| Linearity Range | 2-1500 ng/mL | 10-2000 ng/mL |
| Intra-day Precision (%CV) | 1.60 - 8.63% | 0.99 - 5.67% |
| Inter-day Precision (%CV) | 2.14 - 8.67% | 1.72 - 4.89% |
| Intra-day Accuracy | 102.70 - 105.48% | 99.64 - 106.22% |
| Inter-day Accuracy | 100.64 - 103.87% | 100.71 - 104.27% |
This data is adapted from a study that utilized N-Acetyl mesalazine-d₃ as the internal standard.[6]
Visualizing the Rationale for ¹³C-Labeled Standards
To illustrate the analytical advantages of N-Acetyl mesalazine-¹³C₆, the following diagrams, generated using Graphviz, depict key concepts.
Caption: Ideal co-elution of ¹³C-labeled standards versus potential chromatographic shift of deuterated standards.
Caption: A typical bioanalytical workflow for the quantification of N-Acetyl mesalazine.
References
- 1. pubs.bcnf.ir [pubs.bcnf.ir]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sussex-research.com [sussex-research.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of N-Acetyl mesalazine-13C6
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of N-Acetyl mesalazine-13C6, a stable isotope-labeled compound used in research.
Immediate Safety and Handling Precautions
N-Acetyl mesalazine, the parent compound of this compound, is classified as hazardous. It is harmful if swallowed and causes serious eye irritation.[1] Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and a lab coat.[1] An accessible safety shower and eye wash station are essential when working with this chemical.[1]
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1]
-
Skin Contact: Rinse the affected skin area thoroughly with plenty of water. Remove contaminated clothing and shoes. If irritation occurs, seek medical advice.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center for the most current information.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[3]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations.[1]
-
Waste Identification and Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, wipes) in a designated, clearly labeled, and sealed waste container.
-
Avoid mixing with other chemical waste streams to prevent unforeseen reactions.
-
-
Consult Institutional Guidelines:
-
Refer to your institution's Environmental Health and Safety (EHS) office for specific protocols on chemical waste disposal.
-
Provide the EHS office with the Safety Data Sheet (SDS) for N-Acetyl mesalazine.
-
-
Packaging for Disposal:
-
Ensure the waste container is in good condition and properly sealed to prevent leaks or spills.
-
Label the container clearly with "Hazardous Waste" and the chemical name: "this compound".
-
-
Arrange for Professional Disposal:
-
Dispose of the contents and container through an approved waste disposal plant or a licensed hazardous waste management company.[3]
-
Do not dispose of this chemical down the drain or in regular trash.
-
Chemical and Physical Properties
The following table summarizes key quantitative data for the parent compound, N-Acetyl mesalazine. The isotopic labeling with 13C6 is not expected to significantly alter these properties.
| Property | Value |
| Molecular Formula | C₉H₉NO₄ |
| Molecular Weight | 195.17 g/mol |
| Melting Point | 228-230 °C |
| Boiling Point | 480.2 ± 40.0 °C at 760 mmHg |
(Data sourced from MedChemExpress Safety Data Sheet)[1]
Experimental Protocols Cited
This guide is based on standard safety and disposal information found in Safety Data Sheets for N-Acetyl mesalazine. No experimental research protocols were cited in the creation of this disposal guide.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment for N-Acetyl Mesalazine-13C6 Handling
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N-Acetyl mesalazine-13C6. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound, a stable isotope-labeled compound, shares its chemical properties and handling hazards with its non-labeled counterpart, N-Acetyl mesalazine. The primary hazards associated with this compound are that it is harmful if swallowed and causes serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) and handling protocols are mandatory to minimize exposure risk.
Hazard Identification and Personal Protective Equipment (PPE)
A thorough risk assessment is the foundation of safe laboratory practice. The following table summarizes the potential hazards and the corresponding mandatory PPE for handling this compound.
| Hazard | Route of Exposure | Required Personal Protective Equipment (PPE) |
| Harmful if swallowed [1] | Ingestion | - Laboratory coat or gown- Nitrile or butyl rubber gloves[2] |
| Causes serious eye irritation [1] | Eye Contact | - Safety glasses with side shields or chemical splash goggles[2] |
| May cause respiratory irritation | Inhalation | - Use in a well-ventilated area or chemical fume hood- If ventilation is insufficient, a suitable respiratory equipment is necessary[2] |
| May cause skin irritation | Skin Contact | - Laboratory coat or gown- Nitrile or butyl rubber gloves[2] |
Operational Plan: Step-by-Step Handling Protocol
Following a standardized procedure is crucial for minimizing the risk of exposure and contamination.
-
Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an eye-wash station and safety shower are accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Put on all required PPE as detailed in the table above.
-
-
Handling the Compound:
-
Avoid the formation of dust and aerosols.
-
When weighing or transferring the solid material, do so in a chemical fume hood.
-
Do not eat, drink, or smoke in the designated work area.[2]
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate all surfaces and equipment used.
-
Remove and properly dispose of contaminated gloves and other disposable PPE.
-
Take off contaminated clothing and wash it before reuse.[2]
-
Caption: A flowchart outlining the key steps for safely handling this compound.
Disposal Plan: Managing Contaminated Materials
Proper disposal of chemical waste is paramount for environmental safety and regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | - Collect in a designated, labeled hazardous waste container.- Includes contaminated gloves, weigh paper, and pipette tips. |
| Liquid Waste | - Collect in a designated, labeled hazardous waste container.- Do not pour down the drain. |
| Empty Containers | - Rinse thoroughly with a suitable solvent.- Dispose of the rinsate as hazardous liquid waste.- Deface the label before disposing of the container according to institutional guidelines. |
All waste must be disposed of in accordance with local, state, and federal regulations.
Caption: Diagram illustrating the waste streams and their corresponding disposal paths.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
